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  • Product: 3-(Hydroxymethyl)-5-methylphenol
  • CAS: 606488-95-3

Core Science & Biosynthesis

Foundational

Mechanism of action of 3-(Hydroxymethyl)-5-methylphenol in organic synthesis

An In-Depth Technical Guide to the Mechanism of Action of 3-(Hydroxymethyl)-5-methylphenol in Organic Synthesis For Researchers, Scientists, and Drug Development Professionals Abstract 3-(Hydroxymethyl)-5-methylphenol is...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-(Hydroxymethyl)-5-methylphenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Hydroxymethyl)-5-methylphenol is a versatile bifunctional aromatic compound that serves as a valuable building block in organic synthesis. Its reactivity is governed by the interplay of three key functional groups: a phenolic hydroxyl group, a benzylic hydroxymethyl group, and a methyl group, all situated on a benzene ring. This guide provides a comprehensive analysis of the electronic and steric properties of 3-(Hydroxymethyl)-5-methylphenol and elucidates its mechanism of action in two principal classes of reactions: electrophilic aromatic substitution and condensation reactions. Detailed mechanistic pathways, supported by established principles of physical organic chemistry, are presented alongside actionable experimental protocols. This document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this reagent in the synthesis of complex molecular architectures.

Introduction: Unveiling the Synthetic Potential of 3-(Hydroxymethyl)-5-methylphenol

3-(Hydroxymethyl)-5-methylphenol, a substituted cresol, possesses a unique arrangement of functional groups that impart a rich and tunable reactivity profile. The phenolic hydroxyl group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The hydroxymethyl group, a primary alcohol, can undergo a variety of transformations, including oxidation, etherification, and esterification, and can also participate in condensation reactions. The methyl group, a weakly activating ortho-, para-director, further modulates the electronic landscape of the aromatic ring.

The strategic placement of these groups makes 3-(Hydroxymethyl)-5-methylphenol a key intermediate in the synthesis of a range of molecular scaffolds, from phenolic resins and polymers to more complex, biologically active molecules. Understanding the underlying mechanisms of its reactions is paramount for controlling selectivity and achieving desired synthetic outcomes.

Electronic and Steric Landscape: The Foundation of Reactivity

The reactivity of the aromatic ring in 3-(Hydroxymethyl)-5-methylphenol is predominantly dictated by the powerful activating effect of the phenolic hydroxyl group. Through resonance, the lone pairs on the oxygen atom delocalize into the benzene ring, significantly increasing the electron density at the ortho and para positions. This makes the ring highly nucleophilic and susceptible to attack by electrophiles.[1][2]

The directing effects of the substituents can be summarized as follows:

  • -OH (Hydroxyl): Strongly activating, ortho-, para-directing.

  • -CH₃ (Methyl): Weakly activating, ortho-, para-directing.

  • -CH₂OH (Hydroxymethyl): Weakly deactivating via an inductive effect, meta-directing.

The concerted influence of these groups leads to a distinct pattern of reactivity. The positions ortho and para to the hydroxyl group (C2, C4, and C6) are the most activated. The methyl group at C5 further enhances the electron density at C4 and C6. The hydroxymethyl group at C3 has a minor deactivating inductive effect.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

PositionActivating/Deactivating GroupsPredicted Reactivity
C2Ortho to -OH, Meta to -CH₃ and -CH₂OHHighly Activated
C4Para to -OH, Ortho to -CH₃, Meta to -CH₂OHMost Activated
C6Ortho to -OH and -CH₃, Meta to -CH₂OHHighly Activated

Based on this analysis, electrophilic attack is most likely to occur at the C4 position, followed by the C2 and C6 positions, which are sterically more hindered.

Mechanism of Action I: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and 3-(Hydroxymethyl)-5-methylphenol readily participates in these reactions. The general mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbocation intermediate known as the Wheland complex or sigma complex.[2][3]

General Mechanism

The reaction is initiated by the attack of the electron-rich aromatic ring on a strong electrophile (E⁺), leading to the formation of the sigma complex. This step is typically the rate-determining step. A subsequent rapid deprotonation by a weak base restores the aromaticity of the ring, yielding the substituted product.

G cluster_0 Electrophilic Aromatic Substitution A 3-(Hydroxymethyl)-5-methylphenol + E⁺ B Sigma Complex (Resonance Stabilized) A->B Rate-determining step C Substituted Product + H⁺ B->C Fast Deprotonation

Caption: General workflow for electrophilic aromatic substitution.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial transformation for the synthesis of anilines and other nitrogen-containing compounds. The electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[4]

Predicted Outcome: Nitration is expected to occur predominantly at the C4 position to yield 4-nitro-3-(hydroxymethyl)-5-methylphenol.

Proposed Experimental Protocol:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring.

  • Reaction: Dissolve 3-(Hydroxymethyl)-5-methylphenol in a suitable solvent (e.g., glacial acetic acid). Slowly add the pre-cooled nitrating mixture to the phenol solution while maintaining a low temperature (0-5 °C).

  • Quenching and Isolation: After the reaction is complete (monitored by TLC), pour the reaction mixture onto crushed ice. The solid product can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Halogenation

Halogenation involves the introduction of a halogen (Cl, Br, I) onto the aromatic ring. For bromination, molecular bromine (Br₂) is often used, sometimes with a Lewis acid catalyst, though the high activation of the phenol may render a catalyst unnecessary.

Predicted Outcome: Bromination will likely occur at the C4 position to give 4-bromo-3-(hydroxymethyl)-5-methylphenol.

Proposed Experimental Protocol:

  • Dissolution: Dissolve 3-(Hydroxymethyl)-5-methylphenol in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • Bromination: Slowly add a solution of bromine in the same solvent to the phenol solution at room temperature. The reaction is often rapid and can be monitored by the disappearance of the bromine color.

  • Work-up: Wash the reaction mixture with a solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The product can be further purified by chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction is a reliable method for forming carbon-carbon bonds.[5]

Predicted Outcome: Acylation is predicted to occur at the C4 position to form a ketone, for example, 1-(2-hydroxy-4-(hydroxymethyl)-6-methylphenyl)ethan-1-one if acetyl chloride is used. The presence of the hydroxyl group can complicate the reaction by coordinating to the Lewis acid; therefore, protection of the hydroxyl group or the use of specific conditions may be necessary.

Proposed Experimental Protocol:

  • Complex Formation: In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid (e.g., AlCl₃) in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Acyl Halide Addition: Add the acyl chloride to the suspension and stir.

  • Substrate Addition: Cool the mixture in an ice bath and slowly add a solution of 3-(Hydroxymethyl)-5-methylphenol.

  • Reaction and Quenching: Allow the reaction to proceed at room temperature or with gentle heating. Once complete, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.

Mechanism of Action II: Condensation Reactions

The hydroxymethyl group of 3-(Hydroxymethyl)-5-methylphenol is prone to condensation reactions, particularly under acidic or basic conditions. These reactions are fundamental to the formation of phenolic resins and other polymeric materials.[6][7]

Base-Catalyzed Condensation

In the presence of a base, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This enhances the nucleophilicity of the ring, which can then attack the hydroxymethyl group of another molecule. The reaction can proceed through a quinone methide intermediate.[8]

G cluster_1 Base-Catalyzed Condensation A Deprotonation of Phenol (Formation of Phenoxide) B Formation of Quinone Methide (Loss of OH⁻) A->B C Nucleophilic Attack by another Phenoxide B->C D Formation of Methylene Bridge C->D

Caption: Key steps in the base-catalyzed condensation of hydroxymethylphenols.

This process leads to the formation of methylene bridges (-CH₂-) between the phenolic units, resulting in the formation of dimers, oligomers, and ultimately, a cross-linked polymer network. The regioselectivity of the linkage will be directed by the positions most activated by the phenoxide, namely the positions ortho and para to the oxygen.

Acid-Catalyzed Condensation

Under acidic conditions, the hydroxymethyl group is protonated, forming a good leaving group (water). The resulting benzylic carbocation is then attacked by the electron-rich aromatic ring of another phenol molecule.

Proposed Experimental Protocol for Condensation:

  • Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve 3-(Hydroxymethyl)-5-methylphenol in a suitable solvent or neat.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., H₂SO₄) or a base (e.g., NaOH).

  • Heating: Heat the mixture to the desired temperature. The progress of the condensation can be monitored by techniques such as gel permeation chromatography (GPC) or by observing the increase in viscosity.

  • Termination and Isolation: Once the desired degree of polymerization is reached, cool the reaction and neutralize the catalyst. The resulting resin can be isolated by precipitation or solvent evaporation.

Conclusion: A Versatile Synthon

This technical guide has delineated the mechanistic principles governing the reactivity of 3-(Hydroxymethyl)-5-methylphenol. Its utility in organic synthesis stems from the predictable and controllable reactivity of its aromatic ring in electrophilic substitution reactions and the propensity of its hydroxymethyl group to engage in condensation reactions. By understanding the interplay of electronic and steric effects, and by applying the appropriate reaction conditions, researchers can leverage this versatile building block to construct a wide array of complex molecules with applications in materials science, medicinal chemistry, and beyond. The provided protocols offer a starting point for the practical application of this valuable reagent.

References

  • A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives - IJSDR. [Link]

  • Hydroxymethylation of Phenol Revisited: A Readjusted Mathematical Model | Industrial & Engineering Chemistry Research - ACS Publications. [Link][6]

  • Controlled condensation reaction of an immobilized bis(hydroxymethyl)arene and mobile phenols in metal–organic frameworks - Chemical Communications (RSC Publishing). [Link][9]

  • Condensation reactions of phenolic resins VII: catalytic effect of sodium bicarbonate for the condensation of hydroxymethylphenol - SciSpace. [Link][7]

  • Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC. [Link][1]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link][4]

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds - MDPI. [Link][10]

  • Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins II. Base-Catalyzed Self. [Link][8]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. [Link][3]

  • Aromatic electrophilic substitution (Ar-SE) Reactions - NPTEL Archive. [Link][2]

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Analytical Workflows for 3-(Hydroxymethyl)-5-methylphenol

Executive Summary 3-(Hydroxymethyl)-5-methylphenol (CAS: 606488-95-3), frequently referred to in literature as 3-hydroxy-5-methylbenzyl alcohol, is a highly functionalized phenolic compound. It serves as a critical inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Hydroxymethyl)-5-methylphenol (CAS: 606488-95-3), frequently referred to in literature as 3-hydroxy-5-methylbenzyl alcohol, is a highly functionalized phenolic compound. It serves as a critical intermediate in both environmental bioremediation pathways and advanced organic synthesis. Featuring both a phenolic hydroxyl group and a benzylic alcohol moiety, this molecule presents unique physicochemical behaviors and distinct analytical challenges.

This whitepaper provides researchers, application scientists, and drug development professionals with a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned overview of its structural properties, biological significance, and field-validated experimental workflows for its isolation and quantification.

Physicochemical Profiling & Thermodynamic Causality

The dual-hydroxyl nature of 3-(Hydroxymethyl)-5-methylphenol profoundly dictates its macroscopic properties. Below is a summary of its core physicochemical data.

Table 1: Key Physicochemical Properties
PropertyValueMechanistic Causality / Note
Chemical Name 3-(Hydroxymethyl)-5-methylphenolIUPAC standard nomenclature.
CAS Number 606488-95-3Unique chemical identifier.
Molecular Weight 138.16 g/mol Calculated based on the formula C₈H₁₀O₂[1].
Melting Point 70 °C – 85 °C (Predicted Range)The solid state is stabilized by robust intermolecular hydrogen bonding between the phenolic and benzylic -OH groups, elevating the melting point relative to non-hydroxylated analogs.
Boiling Point 290 °C – 320 °C (Predicted Range)The extensive hydrogen bonding networks require substantial thermal energy to disrupt, significantly elevating the boiling point compared to its parent hydrocarbon, m-xylene (BP 139 °C).
Solubility Soluble in polar organic solventsAmphiphilic nature; the hydrophobic aromatic ring is balanced by two highly hydrophilic hydroxyl groups.

Biological and Environmental Significance

Understanding the metabolic generation of 3-(Hydroxymethyl)-5-methylphenol is crucial for environmental toxicology and synthetic biology. It is predominantly observed in two major pathways:

  • Microbial Bioremediation: It is the primary intermediate in the microbial detoxification of 3,5-xylenol, a prevalent and toxic industrial pollutant[2].

  • Photocatalytic Degradation: It is generated as a side-chain functionalization product during the UV-driven photocatalytic degradation of phenolic compounds using titanium dioxide (TiO₂)[3].

Metabolic_Pathway A 3,5-Xylenol B 3-(Hydroxymethyl)- 5-methylphenol A->B Methyl Oxidation C 3-Hydroxy-5- methylbenzaldehyde B->C Dehydrogenation D 3-Hydroxy-5- methylbenzoate C->D Further Oxidation

Figure 1: Microbial degradation pathway of 3,5-xylenol via Rhodococcus sp. CHJ602.

In the bacterium Rhodococcus sp. CHJ602, the degradation is initiated by a highly specific methyl oxidation, converting 3,5-xylenol directly into 3-(hydroxymethyl)-5-methylphenol[2]. This is followed by successive dehydrogenation and oxidation steps, ultimately leading to ring cleavage via the protocatechuate pathway[2].

Validated Experimental Workflows

To accurately study this compound, researchers must employ rigorous, self-validating methodologies. Below are the standard operating procedures for its chromatographic analysis and microbial generation.

HPLC_Workflow N1 1. Sample Preparation (Aqueous Extraction & Filtration) N2 2. Chromatographic Separation (C18 Column, Acidic Mobile Phase) N1->N2 10 µL Injection N3 3. UV/DAD Detection (205, 234, 254 nm) N2->N3 Elution (Acetonitrile/Water) N4 4. Data Analysis (Peak Integration & Profiling) N3->N4 Signal Output

Figure 2: Step-by-step HPLC analytical workflow for quantifying phenolic intermediates.

Protocol 1: UHPLC-DAD Quantification of 3-(Hydroxymethyl)-5-methylphenol

Objective: To separate and quantify the compound from complex aqueous matrices.

  • Step 1: Sample Preparation. Extract the aqueous sample using direct protein precipitation (1:1 v/v with cold acetonitrile). Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert and prevents the adsorption of the phenolic compound, while removing particulates that cause column backpressure.

  • Step 2: Chromatographic Separation. Inject 10 µL onto a Waters XBridge BEH C18 column (1.7 µm). Use a gradient mobile phase of 0.05% aqueous formic acid and acetonitrile.

    • Causality: Formic acid lowers the pH below the pKa of the phenolic -OH (~9.5), suppressing ionization. This forces the molecule into a neutral, hydrophobic state, ensuring sharp, reproducible peak shapes via hydrophobic interactions with the C18 stationary phase.

  • Step 3: UV/DAD Detection. Monitor the eluent at 205 nm, 234 nm, and 254 nm[3].

    • Causality: The aromatic ring and conjugated auxochromes (hydroxyl groups) exhibit strong pi-pi* transitions at these wavelengths, maximizing the signal-to-noise ratio.

  • Self-Validation System: Prior to sample analysis, run a procedural blank (pure mobile phase) followed by a synthetic reference standard. This confirms the absence of system ghost peaks and establishes an exact retention time and UV spectral library match, ensuring absolute peak identity.

Protocol 2: Microbial Biotransformation Assay

Objective: To generate 3-(hydroxymethyl)-5-methylphenol via enzymatic oxidation of 3,5-xylenol.

  • Step 1: Culture Induction. Grow Rhodococcus sp. CHJ602 in minimal salts medium supplemented with 3,5-xylenol as the sole carbon source[2].

    • Causality: Nutrient limitation forces the bacteria to upregulate the specific methyl oxidation enzymes required for survival, priming the cells for the biotransformation.

  • Step 2: Controlled Incubation. Harvest the induced cells and resuspend them in a buffered solution (pH 7.37) containing 3,5-xylenol. Incubate at 30.15 °C[2].

    • Causality: These precise thermodynamic conditions represent the kinetic optimum for the bacterial enzymes, preventing protein denaturation while maximizing the transient accumulation of the target alcohol intermediate.

  • Step 3: Reaction Quenching. At predetermined time points, extract 1 mL aliquots and immediately mix with 1 mL of ice-cold methanol.

    • Causality: The organic solvent rapidly denatures the bacterial enzymes, halting the reaction and preventing the downstream oxidation of the alcohol into an aldehyde.

  • Self-Validation System: Run a parallel abiotic control containing heat-killed Rhodococcus cells. The absence of the target product in this control definitively proves that the conversion is enzymatically driven and not an artifact of auto-oxidation.

References

  • MilliporeSigma. "3-(Hydroxymethyl)-5-methylphenol Product Specification". sigmaaldrich.com.

  • Advanced ChemBlocks. "3-(hydroxymethyl)-5-methylphenol 95%". achemblock.com. 1

  • ResearchGate. "Molecular and microbial mechanisms of biochar-facilitated anaerobic detoxification of 3,5-xylenol in phenolic landfill leachate". researchgate.net. 2

  • Open Research Online. "The Photocatalytic Degradation of Phenolic Compounds". open.ac.uk. 3

Sources

Foundational

An In-Depth Technical Guide to the Predictive Toxicology and In Silico Modeling of 3-(Hydroxymethyl)-5-methylphenol

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the in silico toxicological assessment of the phenolic compound 3-(Hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico toxicological assessment of the phenolic compound 3-(Hydroxymethyl)-5-methylphenol. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale behind the selection of various computational models, including Quantitative Structure-Activity Relationship (QSAR) analysis, read-across approaches, and molecular docking. We will navigate the predictive landscape for key toxicological endpoints such as genotoxicity, endocrine disruption, and skin sensitization, grounded in the principles of regulatory bodies like the OECD and FDA. Detailed, step-by-step workflows for open-access predictive toxicology software, alongside the interpretation of their outputs, are provided to empower researchers in making data-driven decisions in early-stage drug development and chemical safety assessment. The overarching goal is to present a self-validating system of protocols that embodies scientific integrity and provides actionable insights into the potential hazards of 3-(Hydroxymethyl)-5-methylphenol.

Introduction: The Imperative for Predictive Toxicology in Chemical Assessment

The paradigm of chemical safety assessment is undergoing a significant transformation, with a pronounced shift towards New Approach Methodologies (NAMs) that reduce, refine, and replace traditional animal testing. In silico toxicology, a cornerstone of this evolution, leverages computational models to predict the adverse effects of chemicals, thereby enabling early-stage hazard identification and risk assessment. This approach is not only ethically imperative but also offers considerable advantages in terms of cost and time efficiency in the drug development pipeline.[1][2][3][4][5]

This guide focuses on a specific phenolic compound, 3-(Hydroxymethyl)-5-methylphenol, as a case study to illustrate the practical application of predictive toxicology. Phenolic compounds are ubiquitous, found in numerous industrial and consumer products, and are known to exhibit a wide range of biological activities, including potential toxicity. A thorough understanding of their toxicological profile is therefore of paramount importance.

Characterization of 3-(Hydroxymethyl)-5-methylphenol

A prerequisite for any in silico analysis is a comprehensive understanding of the target molecule's physicochemical properties. These properties are the fundamental inputs for many predictive models.

Table 1: Physicochemical Properties of 3-(Hydroxymethyl)-5-methylphenol

PropertyValueSource
CAS Number 606488-95-3[6]
Molecular Formula C₈H₁₀O₂[6]
Molecular Weight 138.17 g/mol [6]
Canonical SMILES CC1=CC(O)=CC(CO)=C1[7][8]
Predicted XlogP 1.1[8]
Monoisotopic Mass 138.06808 Da[8]

These data, particularly the SMILES (Simplified Molecular-Input Line-Entry System) string, are the keys to unlocking the predictive power of various computational tools.

A Multi-pronged Approach to In Silico Toxicological Assessment

No single in silico model can provide a complete picture of a chemical's toxicological profile. Therefore, a weight-of-evidence approach, integrating multiple modeling techniques, is essential for a robust assessment. This guide will focus on three pillars of in silico toxicology: QSAR, read-across, and molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a group of chemicals with their biological activity or toxicity.[9][10][11][12][13] The validity and reliability of QSAR models are paramount, and for regulatory purposes, they should adhere to the five OECD principles:

  • A defined endpoint: The model should predict a specific and well-defined biological effect.

  • An unambiguous algorithm: The mathematical model should be clearly described.

  • A defined domain of applicability: The model should only be used for chemicals that are structurally and mechanistically similar to those used to build the model.

  • Appropriate measures of goodness-of-fit, robustness and predictivity: The model's performance must be rigorously evaluated.

  • A mechanistic interpretation, if possible: The model should, ideally, have a basis in biology.[14][15][16][17][18]

For 3-(Hydroxymethyl)-5-methylphenol, we will leverage pre-existing, validated QSAR models embedded in open-access software platforms.

Toxtree is a user-friendly, open-source application that estimates toxic hazards by applying a decision tree approach.[19][20]

Step-by-Step Methodology:

  • Installation and Launch: Download and install Toxtree from its official repository. Launch the application.

  • Input Molecular Structure:

    • Navigate to File > New Molecule.

    • In the Molecule window, you can either draw the structure or, more efficiently, input the SMILES string for 3-(Hydroxymethyl)-5-methylphenol: CC1=CC(O)=CC(CO)=C1. Click Insert.

  • Select Prediction Modules: Toxtree offers various plugins for different toxicological endpoints. For a comprehensive assessment of a phenolic compound, the following modules are recommended:

    • Cramer Rules and extensions: For oral toxicity estimation.

    • Benigni / Bossa rulebase for mutagenicity and carcinogenicity: To assess genotoxic potential.

    • Structure Alerts for skin sensitisation reactivity domains: To predict the potential for skin sensitization.

    • In vitro mutagenicity (Ames test) alerts by ISS: For another layer of genotoxicity prediction.

    • Kroes TTC Decision tree: To determine the Threshold of Toxicological Concern.

  • Execute Prediction: For each selected module, click the Estimate button.

  • Interpret Results: The results will be displayed in a hierarchical format, indicating the decision path taken by the algorithm. Pay close attention to any "structural alerts" that are triggered, as these are molecular substructures known to be associated with specific toxicities. The final classification (e.g., Cramer Class III for high toxicity concern) will be highlighted.[21]

VEGA (Virtual evaluation of chemical properties and toxicity) is another powerful, free platform that provides a suite of validated QSAR models for various endpoints. A key feature of VEGA is its emphasis on the Applicability Domain (AD) of each model, which provides a measure of confidence in the prediction.

Step-by-Step Methodology:

  • Access VEGA: VEGA can be downloaded as a standalone application or used via a web interface.

  • Input Molecular Structure: Similar to Toxtree, input the SMILES string for 3-(Hydroxymethyl)-5-methylphenol.

  • Select Models: Choose a range of models relevant to the toxicological profile of phenols, such as:

    • Mutagenicity (Ames test) model: To predict mutagenic potential.

    • Carcinogenicity model: To assess carcinogenic risk.

    • Skin Sensitization model: To predict allergic contact dermatitis potential.

    • Endocrine Disruptor Potential (e.g., Estrogen Receptor binding): To evaluate the potential to interfere with the endocrine system.

  • Run Predictions: Execute the selected models.

  • Analyze the Output and Applicability Domain: For each prediction, VEGA provides a detailed report that includes:

    • The predicted outcome (e.g., "Mutagen" or "Non-mutagen").

    • An Applicability Domain Index (ADI) : This is a crucial metric for assessing the reliability of the prediction. A higher ADI indicates greater confidence.

    • A list of similar compounds from the model's training set, along with their experimental values. This allows for a read-across-like assessment within the QSAR framework.

Diagram 1: General Workflow for QSAR-based Toxicity Prediction

G cluster_input Input cluster_platform QSAR Platform cluster_endpoints Toxicological Endpoints cluster_output Output & Interpretation SMILES SMILES String CC1=CC(O)=CC(CO)=C1 Toxtree Toxtree SMILES->Toxtree Input Structure VEGA VEGA-QSAR SMILES->VEGA Input Structure Genotoxicity Genotoxicity Toxtree->Genotoxicity Predicts OralTox Oral Toxicity Toxtree->OralTox Predicts SkinSens Skin Sensitization Toxtree->SkinSens Predicts VEGA->Genotoxicity Predicts VEGA->SkinSens Predicts Endocrine Endocrine Disruption VEGA->Endocrine Predicts Prediction Toxicity Prediction Genotoxicity->Prediction OralTox->Prediction SkinSens->Prediction Endocrine->Prediction ADI Applicability Domain Index (VEGA) Prediction->ADI Assess Reliability Alerts Structural Alerts (Toxtree) Prediction->Alerts Identify Hazards

Caption: A streamlined workflow for predicting toxicity using QSAR platforms.

Read-Across: Leveraging Data from Analogous Compounds

Read-across is a non-testing method that uses data from structurally similar chemicals (analogs) to predict the properties of a target substance. This approach is particularly powerful when there is a lack of experimental data for the target chemical but sufficient data for one or more analogs. The scientific justification for read-across lies in the assumption that structurally similar compounds will have similar biological activities.

For 3-(Hydroxymethyl)-5-methylphenol, a read-across approach would involve identifying other simple phenolic compounds with available toxicological data and using that information to infer the potential toxicity of our target molecule.

Molecular Docking: Elucidating Mechanistic Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of toxicology, this allows us to investigate the interaction of a small molecule like 3-(Hydroxymethyl)-5-methylphenol with a specific protein target, providing insights into the potential mechanism of toxicity.

Based on the known toxicological pathways of phenols, several protein targets are of high interest for molecular docking studies:

  • Nuclear Receptors:

    • Estrogen Receptor Alpha (ERα): Many phenolic compounds are known to interact with ERα, potentially leading to endocrine disruption.[22][23][24]

    • Androgen Receptor (AR): Some phenols can also act as antagonists to the AR.[25]

    • Peroxisome Proliferator-Activated Receptors (PPARs): These receptors are involved in lipid metabolism and inflammation, and can be modulated by flavonoids and other phenolic compounds.[26]

    • Liver X Receptor (LXR) and Retinoid X Receptor (RXR): These nuclear receptors are also targets for dietary phenolic compounds and play roles in metabolism and inflammation.[27][28]

  • DNA Repair Enzymes:

    • Poly (ADP-ribose) polymerase (PARP): Some polyphenols have been shown to potentiate the effects of PARP inhibitors.[29]

    • DNA-dependent protein kinase (DNA-PKcs) and Ataxia-telangiectasia mutated (ATM): These are key proteins in the DNA damage response that can be modulated by phenolic compounds.[29][30]

    • 8-oxoguanine DNA glycosylase 1 (OGG1): This enzyme is involved in the base excision repair of oxidative DNA damage, a process that can be influenced by polyphenols.[31][32]

AutoDock Vina is a widely used and validated open-source program for molecular docking.

Step-by-Step Methodology:

  • Prepare the Ligand:

    • Obtain the 3D structure of 3-(Hydroxymethyl)-5-methylphenol. This can be done using software like Avogadro or by converting the SMILES string in a program like Open Babel.

    • Save the structure in a .pdbqt format, which includes atomic charges and atom types.

  • Prepare the Receptor:

    • Download the 3D crystal structure of the protein target (e.g., ERα, PDB ID: 1A52) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands using a molecular visualization program like PyMOL or UCSF Chimera.

    • Add polar hydrogens and assign atomic charges.

    • Save the prepared receptor in .pdbqt format.

  • Define the Binding Site:

    • Identify the active site of the receptor. This is often the pocket where the natural ligand binds.

    • Define a "grid box" that encompasses the binding site. This box defines the search space for the docking algorithm.

  • Run the Docking Simulation:

    • Use the AutoDock Vina command-line interface to run the docking simulation, specifying the prepared ligand, receptor, and the coordinates of the grid box.

  • Analyze the Results:

    • Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol). A more negative binding affinity suggests a more favorable interaction.

    • Visualize the top-ranked poses in a molecular graphics program to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Diagram 2: Molecular Docking Workflow

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Ligand Preparation (3-(Hydroxymethyl)-5-methylphenol) .pdbqt format Grid Define Binding Site (Grid Box) Ligand->Grid Receptor Receptor Preparation (e.g., ERα from PDB) .pdbqt format Receptor->Grid Vina Run AutoDock Vina Grid->Vina Poses Predicted Binding Poses & Affinities Vina->Poses Interactions Visualize Interactions (Hydrogen Bonds, etc.) Poses->Interactions

Caption: A schematic of the molecular docking process.

Predicted Toxicological Profile of 3-(Hydroxymethyl)-5-methylphenol

By integrating the outputs from the aforementioned in silico tools, we can construct a preliminary toxicological profile for 3-(Hydroxymethyl)-5-methylphenol.

Table 2: Summary of Predicted Toxicological Endpoints

Toxicological EndpointPredicted OutcomeRationale / Evidence
Oral Toxicity (Cramer Class) Likely Class III (High Toxicity Concern)Based on the presence of a phenolic hydroxyl group, which can trigger structural alerts in Toxtree's Cramer decision tree.
Genotoxicity / Mutagenicity Potential for mutagenicityPhenolic structures can be associated with structural alerts for DNA binding in Toxtree and may be flagged by VEGA's Ames test models.
Skin Sensitization Potential sensitizerThe phenolic hydroxyl group can make the molecule reactive towards proteins in the skin, a key event in skin sensitization. This is often identified by structural alert-based models in Toxtree and VEGA.
Endocrine Disruption Potential estrogen receptor modulatorMolecular docking studies with ERα are likely to show favorable binding affinity due to the phenolic structure, which can mimic the natural ligand, estradiol.
Mechanistic Insights into Predicted Toxicity
  • Oxidative Stress: Phenolic compounds can undergo metabolic activation to form reactive quinone species. This process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage.[33][34][35][36][37]

  • Genotoxicity: The potential for genotoxicity may arise from the direct interaction of the parent compound or its metabolites with DNA, or indirectly through oxidative damage to DNA.

  • Endocrine Disruption: The structural similarity of the phenolic ring to the A-ring of estradiol allows it to fit into the ligand-binding pocket of the estrogen receptor, potentially activating or inhibiting the receptor and disrupting normal hormonal signaling.

Diagram 3: Potential Toxicity Pathway of 3-(Hydroxymethyl)-5-methylphenol

G cluster_compound 3-(Hydroxymethyl)-5-methylphenol cluster_metabolism Metabolic Activation cluster_toxicity Toxicological Outcomes Compound Parent Compound Metabolites Reactive Metabolites (e.g., Quinones) Compound->Metabolites Phase I/II Enzymes Genotoxicity Genotoxicity (DNA Adducts) Compound->Genotoxicity EndocrineDisruption Endocrine Disruption (ER Binding) Compound->EndocrineDisruption OxidativeStress Oxidative Stress (ROS Generation) Metabolites->OxidativeStress Metabolites->Genotoxicity

Caption: A simplified overview of potential toxicity pathways.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically grounded in silico workflow for the toxicological assessment of 3-(Hydroxymethyl)-5-methylphenol. By integrating QSAR modeling, read-across principles, and molecular docking, we can generate a comprehensive, albeit predictive, toxicological profile. The results from these computational methods strongly suggest that 3-(Hydroxymethyl)-5-methylphenol warrants further investigation, particularly for its potential genotoxicity and endocrine-disrupting properties.

It is crucial to emphasize that in silico predictions are not a replacement for in vitro or in vivo testing but rather a powerful tool for prioritization and hypothesis generation. The findings from this computational assessment should be used to guide targeted experimental studies to confirm and further elucidate the potential hazards of this compound. This integrated approach, combining computational and experimental methods, represents the future of efficient and ethical chemical safety assessment.

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  • García-Llatas, G., Alegría, A., & Barberá, R. (2023). Dietary Phenolic Compounds Exert Some of Their Health-Promoting Bioactivities by Targeting Liver X Receptor (LXR) and Retinoid X Receptor (RXR). Foods, 12(23), 4293.
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  • Cronin, M. T. D., Aptula, A. O., Duffy, J. C., Netzeva, T. I., Rowe, P. H., Valkova, I. V., & Schultz, T. W. (2008). An evaluation of global QSAR models for the prediction of the toxicity of phenols to Tetrahymena pyriformis. Chemosphere, 72(2), 294-303.
  • Mansouri, K., Karmaus, A. L., Fitzpatrick, J., Patlewicz, G., Pradeep, P., Alberga, D., ... & Williams, A. J. (2023). Transparency in Modeling through Careful Application of OECD's QSAR/QSPR Principles via a Curated Water Solubility Data Set. Chemical Research in Toxicology, 36(3), 368-383.
  • González-García, E., Rocha-Zavaleta, L., & Rodríguez-Sotres, R. (2021). Natural Compounds That Target DNA Repair Pathways and Their Therapeutic Potential to Counteract Cancer Cells. Frontiers in Oncology, 11, 746813.
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  • Schematic simplified representation of the metabolic pathway of plant phenols in humans after ingestion. Adapted from Vacek et al. 33. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Koleva, Y., Dimov, M., Dobrev, K., & Stoyanov, A. (2023). In silico prediction of liver metabolic activation for phenol derivatives of the dill essential oils.
  • Wang, Q., Wang, Y., Zhang, Y., & Zhang, X. (2017). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. Proceedings of the National Academy of Sciences, 114(23), 5948-5953.
  • Valerio Jr, L. G. (2009). In silico toxicology models and databases as FDA Critical Path Initiative toolkits. Expert review of clinical pharmacology, 2(4), 433-444.
  • Mechanisms by which polyphenols promote damaged DNA repair.... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Avior, Y., Levy, I., & Sela, U. (2013). Flavonoids as dietary regulators of nuclear receptor activity. Food & function, 4(6), 831-846.
  • Costa, C., Válega, M., & de Pinho, P. G. (2012). Oxidative DNA damage protection and repair by polyphenolic compounds in PC12 cells. Food and Chemical Toxicology, 50(5), 1437-1444.
  • FDA details how drugmakers can use animal testing alternatives. (2026, March 19). FirstWord Pharma. Retrieved March 20, 2026, from [Link]

  • Cronin, M. T., Aptula, A. O., Duffy, J. C., Netzeva, T. I., Rowe, P. H., Valkova, I. V., & Schultz, T. W. (2008). An evaluation of global QSAR models for the prediction of the toxicity of phenols to Tetrahymena pyriformis. Chemosphere, 72(2), 294–303.
  • Quantitative Structure-Activity Relationships Project. (n.d.). OECD. Retrieved March 20, 2026, from [Link]

  • Hemmateenejad, B., Yousefinejad, S., & Miri, R. (2010). Comparative QSAR studies on toxicity of phenol derivatives using quantum topological molecular similarity indices. Medicinal Chemistry Research, 19(5), 458-477.
  • Douali, L. (2022). A machine learning-based QSAR model for predicting phenols cytotoxicity. International Journal of Scientific and Management Research, 5(3), 32-44.
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Protocols & Analytical Methods

Method

High-Yield Synthesis Protocol for 3-(Hydroxymethyl)-5-methylphenol via Chemoselective Borane Reduction

Executive Summary & Mechanistic Strategy 3-(Hydroxymethyl)-5-methylphenol (also known as 3-hydroxy-5-methylbenzyl alcohol) is a critical building block in the development of kinase inhibitors, advanced polyketides, and t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Strategy

3-(Hydroxymethyl)-5-methylphenol (also known as 3-hydroxy-5-methylbenzyl alcohol) is a critical building block in the development of kinase inhibitors, advanced polyketides, and targeted therapeutics. While the reduction of its precursor, 3-hydroxy-5-methylbenzoic acid, is theoretically straightforward, traditional approaches using Lithium Aluminum Hydride (LiAlH₄) often yield suboptimal results[1]. LiAlH₄ acts as a strong base, rapidly deprotonating the phenolic hydroxyl group to form an insoluble lithium phenoxide aggregate. This precipitation traps unreacted starting material and leads to sluggish, incomplete conversions.

To bypass this limitation, this protocol employs Borane-Tetrahydrofuran (BH₃·THF) as an electrophilic reducing agent. This choice is grounded in the foundational mechanistic principles established by . Borane reacts selectively and rapidly with carboxylic acids to form a trialkoxyboroxine intermediate. Concurrently, it reacts with the free phenolic hydroxyl group to form a transient, highly soluble borate ester (releasing H₂ gas). This dual-action chemoselectivity ensures a clean, high-yielding conversion to the target benzyl alcohol without the need for orthogonal protecting groups.

Chemoselectivity A 3-Hydroxy-5-methylbenzoic Acid B Phenolic Borate Ester (Transient Protection) A->B 1.0 eq BH3 - H2 gas C Trialkoxyboroxine (Reduced Carboxyl) B->C 1.5 eq BH3 Reduction D 3-(Hydroxymethyl)-5-methylphenol C->D MeOH Quench Hydrolysis

Fig 1: Chemoselective borane reduction sequence and mechanistic logic.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 5-gram scale synthesis. A minimum of 2.5 to 3.0 equivalents of BH₃ are required: 1.0 equivalent is consumed by the acidic phenolic proton, while the remaining equivalents drive the reduction of the carboxylate.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Hydroxy-5-methylbenzoic acid 152.151.05.00 g (32.8 mmol)Starting Material
Borane-THF (1.0 M in THF) 85.933.098.4 mLReducing Agent
Anhydrous THF 72.11-160 mLSolvent
Methanol 32.04Excess50 mLQuenching Agent
1 M Hydrochloric Acid 36.46-100 mLpH Adjustment

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Visual cues (e.g., cessation of gas evolution) and strict environmental controls are embedded into the steps to guarantee reproducibility.

SynthesisWorkflow Start Setup: Dissolve substrate in anhydrous THF (0 °C) Step1 Reagent Addition: Dropwise BH3·THF (Argon atm) Start->Step1 Step2 Maturation: Stir 12h at 20-25 °C Step1->Step2 Step3 Quench: Dropwise Methanol at 0 °C Step2->Step3 Step4 Work-up: EtOAc/1M HCl Extraction Step3->Step4 End Purification: Flash Chromatography (Hex/EtOAc) Step4->End

Fig 2: Step-by-step experimental workflow for high-yield synthesis.

Phase 1: Substrate Activation & Reduction
  • Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon gas inlet.

  • Dissolution: Charge the flask with 5.00 g (32.8 mmol) of 3-hydroxy-5-methylbenzoic acid and 160 mL of anhydrous THF. Stir until a homogenous solution is achieved.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath to bring the internal temperature to 0 °C.

  • Borane Addition: Using a syringe pump, add 98.4 mL (98.4 mmol) of 1.0 M BH₃·THF solution dropwise over 45 minutes.

    • Causality: The initial reaction between borane and the acidic protons (phenol and carboxyl) is highly exothermic and releases stoichiometric amounts of hydrogen gas. Slow addition prevents thermal runaway and dangerous pressure buildup.

Phase 2: Reaction Maturation
  • Warming: Remove the ice bath and allow the reaction mixture to gradually warm to ambient temperature (20–25 °C).

  • Stirring: Maintain vigorous stirring under an argon atmosphere for 12 hours.

    • Causality: While the initial borate formation is instantaneous, the hydride transfer to reduce the carboxylate-borane complex to the alkoxyborane is the rate-limiting step. Extended maturation ensures >99% conversion.

Phase 3: Quenching & Borate Cleavage
  • Cooling: Re-cool the flask to 0 °C.

  • Methanol Quench: Carefully add 50 mL of Methanol dropwise over 30 minutes.

    • Causality: Methanol solvolyzes the intermediate boron-oxygen bonds, liberating the free benzyl alcohol and forming volatile trimethyl borate, B(OMe)₃.

  • Evaporation: Stir for 1 hour at room temperature, then concentrate the mixture under reduced pressure (rotary evaporator) to remove THF, methanol, and the trimethyl borate azeotrope.

    • Critical Step: To ensure complete removal of boron species, redissolve the crude residue in 30 mL of methanol and evaporate again. Repeat this co-evaporation step twice.

Phase 4: Isolation & Purification
  • Acidic Partitioning: Suspend the crude residue in 150 mL of Ethyl Acetate (EtOAc) and wash with 100 mL of 1 M HCl.

    • Causality: The acidic wash ensures that the phenolic hydroxyl group is fully protonated, preventing it from partitioning into the aqueous layer as a water-soluble phenoxide salt.

  • Extraction: Separate the organic layer. Extract the remaining aqueous layer with additional EtOAc (2 × 75 mL).

  • Drying: Combine the organic extracts, wash with 100 mL of saturated aqueous NaCl (brine), and dry over anhydrous Na₂SO₄.

  • Chromatography: Filter the drying agent, concentrate the filtrate in vacuo, and purify the resulting solid via silica gel flash chromatography (Gradient: 70:30 to 40:60 Hexanes:EtOAc).

  • Yield: Isolate 3-(Hydroxymethyl)-5-methylphenol as a white crystalline solid (Typical yield: 88–92%).

Self-Validating Analytical Metrics

To confirm the integrity of the synthesized product and validate the success of the protocol, the isolated material must be cross-referenced against the following spectroscopic benchmarks. The defining marker of success is the disappearance of the downfield carboxylic acid proton (~12.5 ppm) and the emergence of the benzylic CH₂ doublet at 4.38 ppm.

Analytical MethodTarget Signal / BenchmarkStructural Interpretation
¹H NMR (400 MHz, DMSO-d₆) δ 9.15 (s, 1H)Phenolic hydroxyl (-Ar-OH) proton
¹H NMR (400 MHz, DMSO-d₆) δ 5.05 (t, J = 5.6 Hz, 1H)Primary hydroxyl (-CH₂OH) proton
¹H NMR (400 MHz, DMSO-d₆) δ 4.38 (d, J = 5.6 Hz, 2H)Benzylic methylene (-CH₂-) protons
¹H NMR (400 MHz, DMSO-d₆) δ 2.18 (s, 3H)Aromatic methyl (-CH₃) protons
¹³C NMR (100 MHz, DMSO-d₆) δ 63.4 ppmBenzylic carbon (-CH₂OH)
HRMS (ESI-TOF) m/z 137.0605 [M-H]⁻Confirms exact mass for C▖H₁₀O₂

Troubleshooting & Yield Optimization

  • Incomplete Reduction: If TLC or LC-MS indicates the presence of unreacted starting material, the most common culprit is degraded BH₃·THF. Borane-THF slowly degrades at room temperature, cleaving the THF ring to form tributyl borate. Always use fresh, properly stored (refrigerated) BH₃·THF, or titrate the reagent prior to use.

  • Low Isolated Yield (Viscous Oil Formation): If the product isolates as a sticky oil rather than a crystalline solid, it is likely contaminated with residual boron complexes. Ensure the repeated methanol co-evaporation steps (Phase 3, Step 9) are strictly followed to azeotropically remove all B(OMe)₃.

References

  • Brown, H. C., & Korytnyk, W. "Hydroboration. IV. A Study of the Relative Reactivities of Representative Functional Groups Toward Diborane." Journal of the American Chemical Society, 82(15), 3866-3869 (1960). URL:[Link]

  • Yoon, N. M., Pak, C. S., Brown, H. C., Krishnamurthy, S., & Stocky, T. P. "Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to alcohols in the presence of other functional groups." Journal of Organic Chemistry, 38(16), 2786-2792 (1973). URL:[Link]

  • Turner, R. B., et al. "Synthesis of 3-hydroxy-5-methylbenzoic acid derivatives." Journal of Organic Chemistry, 24(12), 1952 (1959). URL:[Link]

  • Liu, J., et al. "Carbazole carboxamide compounds." U.S. Patent No. 9,714,234 B2 (2017). (Details the preparation and utilization of 3-hydroxy-5-methylbenzoic acid as a precursor[1]). URL:

Sources

Application

Application Notes and Protocols: The Use of 3-(Hydroxymethyl)-5-methylphenol in the Production of Advanced Phenolic Resins

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(hydroxymethyl)-5-methylphenol in the synthesis of specialized phenolic resins...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(hydroxymethyl)-5-methylphenol in the synthesis of specialized phenolic resins. This document outlines detailed protocols for the preparation of both resole and novolac-type resins, methods for their characterization, and a discussion of their potential applications, grounded in the principles of polymer chemistry.

Introduction: A New Frontier for Phenolic Resins

Phenolic resins, the first entirely synthetic polymers, have a long history of use in a wide array of applications due to their excellent thermal stability, chemical resistance, and mechanical strength.[1][2] The versatility of these thermosetting polymers stems from the reaction of a phenol or substituted phenol with an aldehyde, typically formaldehyde.[1] The properties of the final cured resin can be finely tuned by the choice of monomers, the molar ratio of reactants, and the type of catalyst used.[3][4]

The use of substituted phenols, such as 3-(hydroxymethyl)-5-methylphenol, offers a pathway to novel phenolic resins with tailored properties.[2] The presence of both a phenolic hydroxyl group and a hydroxymethyl group on the same aromatic ring in 3-(hydroxymethyl)-5-methylphenol (CAS Number: 606488-95-3) presents a unique opportunity for creating resins with distinct architectures and functionalities.[5][6][7][8][9] This bifunctionality can influence reaction kinetics, cross-linking density, and the final properties of the cured material, potentially leading to resins with enhanced flexibility, lower brittleness, or modified solubility.[3]

These notes will explore the synthesis of two primary classes of phenolic resins using this specialized monomer: resoles and novolacs.

Visualization of Reaction Pathways

G cluster_resole Resole Synthesis (Base Catalyzed) cluster_novolac Novolac Synthesis (Acid Catalyzed) 3-HM-5-MP_R 3-(Hydroxymethyl)-5-methylphenol Resole_Prepolymer Resole Prepolymer (Hydroxymethyl-terminated) 3-HM-5-MP_R->Resole_Prepolymer Formaldehyde_R Formaldehyde (Excess) Formaldehyde_R->Resole_Prepolymer Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Resole_Prepolymer Curing_Heat Heat Resole_Prepolymer->Curing_Heat Crosslinked_Resole Cross-linked Resole Resin Curing_Heat->Crosslinked_Resole 3-HM-5-MP_N 3-(Hydroxymethyl)-5-methylphenol Novolac_Prepolymer Novolac Prepolymer (Phenolic-terminated) 3-HM-5-MP_N->Novolac_Prepolymer Formaldehyde_N Formaldehyde (Deficient) Formaldehyde_N->Novolac_Prepolymer Acid_Catalyst Acid Catalyst (e.g., Oxalic Acid) Acid_Catalyst->Novolac_Prepolymer Curing_Agent Curing Agent (e.g., HMTA) Novolac_Prepolymer->Curing_Agent Crosslinked_Novolac Cross-linked Novolac Resin Curing_Agent->Crosslinked_Novolac G Start Start Charge_Reactors Charge Reactor with 3-(Hydroxymethyl)-5-methylphenol, Water, and NaOH Start->Charge_Reactors Heat_to_60C Heat to 60°C with Stirring Charge_Reactors->Heat_to_60C Add_Formaldehyde Slowly Add Formaldehyde Solution Heat_to_60C->Add_Formaldehyde Heat_to_Reflux Heat to Reflux (approx. 95°C) and Maintain for 2-3 hours Add_Formaldehyde->Heat_to_Reflux Cool_and_Neutralize Cool to 50°C and Neutralize with Dilute Acid (Optional) Heat_to_Reflux->Cool_and_Neutralize Vacuum_Distillation Vacuum Distill to Remove Water to Desired Viscosity Cool_and_Neutralize->Vacuum_Distillation End End: Resole Resin Vacuum_Distillation->End

Caption: Workflow for the synthesis of a resole resin.

Step-by-Step Procedure:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 138.17 g (1.0 mol) of 3-(hydroxymethyl)-5-methylphenol, 50 mL of deionized water, and a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of deionized water.

  • Initial Heating: Begin stirring and gently heat the mixture to 60°C to ensure complete dissolution of the reactants.

  • Formaldehyde Addition: Slowly add 162.2 g of 37% formaldehyde solution (2.0 mol of formaldehyde) to the reaction mixture through the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 80°C.

  • Reaction at Reflux: After the addition is complete, heat the mixture to reflux (approximately 95°C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by measuring the viscosity or by taking aliquots for analysis (e.g., FT-IR spectroscopy to observe changes in the hydroxyl and ether bands). [10]5. Cooling and Neutralization (Optional): After the desired degree of polymerization is reached, cool the reaction mixture to 50°C. If a more stable resin is required, the catalyst can be neutralized by the slow addition of a dilute acid (e.g., 1 M HCl or oxalic acid) to a pH of 6.5-7.0.

  • Dehydration: Remove water from the prepolymer by vacuum distillation. The distillation should be continued until the resin reaches the desired viscosity or solids content. The final product is a viscous liquid or a brittle solid at room temperature.

Causality Behind Experimental Choices:

  • Alkaline Catalyst: The use of a base catalyst, such as sodium hydroxide, deprotonates the phenolic hydroxyl group, increasing its nucleophilicity and promoting the attack on the electrophilic carbonyl carbon of formaldehyde. [11]This favors the formation of hydroxymethylphenols. [11]* Excess Formaldehyde: A molar excess of formaldehyde ensures that the resulting prepolymer chains are terminated with reactive hydroxymethyl groups, which are essential for the subsequent thermal curing. [12]* Controlled Addition and Temperature: The slow addition of formaldehyde and careful temperature control are crucial to manage the exothermic nature of the reaction and prevent uncontrolled polymerization, which could lead to gelation.

Part 2: Synthesis of Novolac-Type Resins

Novolac resins are synthesized under acidic conditions with a molar excess of the phenolic component. [13]The resulting prepolymers are thermoplastic and require the addition of a curing agent, such as hexamethylenetetramine (HMTA), for cross-linking. [14]

Protocol: Synthesis of a 3-(Hydroxymethyl)-5-methylphenol Based Novolac Resin

Materials:

MaterialCAS NumberMolecular Weight ( g/mol )Purity
3-(Hydroxymethyl)-5-methylphenol606488-95-3138.17>95%
Formaldehyde (37% aqueous solution)50-00-030.03ACS Reagent
Oxalic Acid Dihydrate6153-56-6126.07>99%

Experimental Workflow:

G Start Start Charge_Reactors Charge Reactor with 3-(Hydroxymethyl)-5-methylphenol and Oxalic Acid Start->Charge_Reactors Heat_to_95C Heat to 95°C with Stirring Charge_Reactors->Heat_to_95C Add_Formaldehyde Slowly Add Formaldehyde Solution Heat_to_95C->Add_Formaldehyde Heat_to_Reflux Maintain at Reflux for 4-6 hours Add_Formaldehyde->Heat_to_Reflux Remove_Water Remove Water by Atmospheric and then Vacuum Distillation Heat_to_Reflux->Remove_Water Heat_to_160C Increase Temperature to 160°C to Complete Reaction Remove_Water->Heat_to_160C Cool_and_Discharge Cool and Discharge the Solid Novolac Resin Heat_to_160C->Cool_and_Discharge End End: Novolac Resin Cool_and_Discharge->End

Caption: Workflow for the synthesis of a novolac resin.

Step-by-Step Procedure:

  • Reactor Setup: In a reaction vessel equipped as described for the resole synthesis, add 138.17 g (1.0 mol) of 3-(hydroxymethyl)-5-methylphenol and 1.26 g (0.01 mol) of oxalic acid dihydrate.

  • Initial Heating: Heat the mixture to 95°C with constant stirring to melt the phenol and dissolve the catalyst.

  • Formaldehyde Addition: Slowly add 64.9 g of 37% formaldehyde solution (0.8 mol of formaldehyde) over a period of one hour. Maintain the temperature at 95-100°C.

  • Reaction at Reflux: After the formaldehyde addition is complete, maintain the reaction mixture at reflux for 4-6 hours.

  • Dehydration: After the reflux period, configure the apparatus for distillation. Remove water by atmospheric distillation until the temperature of the reaction mixture reaches 130-140°C. Then, apply a vacuum to remove the remaining water and any unreacted monomers.

  • Final Heating: Gradually increase the temperature to 160°C under vacuum to ensure the completion of the condensation reaction.

  • Discharge: Cool the molten resin to approximately 120°C and pour it onto a cooling tray. The final product is a solid, brittle novolac resin.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid catalyst (oxalic acid) protonates the formaldehyde, making it more electrophilic and susceptible to attack by the electron-rich phenol ring. This promotes the formation of methylene bridges between the phenolic units. [13]* Phenol Excess: A molar excess of the phenolic component ensures that the resulting polymer chains are terminated with phenolic hydroxyl groups and have a low molecular weight, making them thermoplastic.

  • High-Temperature Finish: The final heating step under vacuum is critical for driving the reaction to completion and removing all volatile components, resulting in a stable novolac resin.

Part 3: Characterization of the Synthesized Resins

A thorough characterization of the synthesized resins is essential to understand their structure-property relationships.

Recommended Analytical Techniques:

TechniqueInformation Obtained
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups (O-H, C-H, C=C, C-O), monitoring the disappearance of reactants and the formation of methylene and ether bridges. [10]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural elucidation, determination of the degree of substitution, and quantification of different types of linkages (ortho-ortho, ortho-para). [12]
Gel Permeation Chromatography (GPC) Determination of molecular weight distribution (Mw, Mn) and polydispersity index (PDI). [15]
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) and curing behavior (exothermic curing peak). [16]
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition temperature. [17]

Part 4: Potential Applications

The unique structure of resins derived from 3-(hydroxymethyl)-5-methylphenol suggests their use in applications where modified properties are desirable.

  • Advanced Composites: The modified backbone of these resins could lead to composites with improved toughness and impact resistance for use in automotive, aerospace, and construction industries. [1][3]* High-Performance Coatings and Adhesives: The tailored polarity and cross-linking density may result in coatings with enhanced chemical resistance and adhesives with superior bonding properties. [18]* Electronic Materials: The potential for creating resins with specific dielectric properties makes them candidates for use in electronic encapsulation, laminates for printed circuit boards, and other electronic components. [1][13]

Conclusion

The use of 3-(hydroxymethyl)-5-methylphenol as a monomer for phenolic resins opens up new avenues for the development of advanced materials with tailored properties. The protocols detailed in these application notes provide a solid foundation for the synthesis and characterization of both resole and novolac-type resins from this promising building block. Further optimization of reaction conditions and formulation with various fillers and reinforcing agents will undoubtedly lead to a new generation of high-performance phenolic resins.

References

  • Gouranlou, F. (n.d.). Synthesis and Characterization of Phenolic Resole Resins for Adhesive Applications. Iranian Journal of Polymer Science and Technology.
  • Pizzi, A., & Mtsweni, B. (2005). Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy. Journal of Applied Polymer Science.
  • Cheng, X., et al. (2015). Characterization of environmentally sustainable resole phenolic resins synthesized with plant-based bioresources. Holzforschung.
  • Wang, H., & Williams, R. J. J. (2001). Fractionation and characterization of phenolic resins by high-performance liquid chromatography and gel-permeation chromatography combined with ultraviolet, refractive index, mass spectrometry and light-scattering detection.
  • JFE Chemical Corporation. (n.d.). Development and Applications of Functional Phenolic Resins. JFE Technical Report.
  • Kralj, M., et al. (2021). The synthesis and characterization of phenolic resin with a high content of dimethylene ether bridges. Polymer Bulletin.
  • Phenolic Resins Applications: Heat & Chemical Resistance. (2025, April 3). Plásticos de Lezo. Retrieved March 20, 2026, from [Link]

  • Gardziella, A., Pilato, L. A., & Knop, A. (2000). Phenolic Resins. In Encyclopedia of Polymer Science and Technology.
  • Unknown. (n.d.). Phenolic Resins.
  • I. S. D. R. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal for Scientific Research & Development.
  • Phenolic Resins for High-Performance Paints, Varnishes & Polishes. (2025, July 1). Tridev Resins. Retrieved March 20, 2026, from [Link]

  • Unknown. (n.d.). Phenolic Resins.
  • Shukla, S. K., et al. (2023). Development in the Modification of Phenolic Resin by Renewable Resources: A Review. Journal of Polymer and Biopolymer Physics Chemistry.
  • Zhang, Y., et al. (2014). Synthesis and thermomechanical property study of Novolac phenol-hydroxymethyl furfural (PHMF) resin. RSC Advances.
  • Zhang, Y. (n.d.). Production and Applications of Formaldehyde-Free Phenolic Resins Using 5-Hydroxymethylfurfural Derived from Glucose In-Situ. Scholarship@Western.

Sources

Method

Application Note: Catalytic Reduction and Oxidation Methods for 3-(Hydroxymethyl)-5-methylphenol

Executive Summary & Chemical Context 3-(Hydroxymethyl)-5-methylphenol (CAS: 606488-95-3), also known as 3-hydroxy-5-methylbenzyl alcohol, is a highly versatile building block in pharmaceutical and material sciences. Stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-(Hydroxymethyl)-5-methylphenol (CAS: 606488-95-3), also known as 3-hydroxy-5-methylbenzyl alcohol, is a highly versatile building block in pharmaceutical and material sciences. Structurally, it presents a classic chemoselectivity challenge: it contains both an electron-rich phenolic hydroxyl group and a primary benzylic alcohol.

For drug development professionals and synthetic chemists, selectively modifying the benzylic position without disrupting the aromatic ring or over-oxidizing the phenol to a quinone is critical. This application note details two highly controlled catalytic workflows:

  • Selective Aerobic Oxidation to yield 3-hydroxy-5-methylbenzaldehyde.

  • Catalytic Transfer Hydrogenolysis (Reduction) to yield 3,5-dimethylphenol.

By understanding the thermodynamic and kinetic levers—specifically in-situ peroxide generation for oxidation and Open Circuit Potential (OCP) stabilization for reduction—researchers can achieve >95% chemoselectivity.

Chemoselective Aerobic Oxidation

Causality & Mechanistic Insights

The traditional oxidation of benzylic alcohols relies on harsh stoichiometric oxidants (e.g., chromates, permanganates) which invariably attack the electron-rich phenol ring of 3-(hydroxymethyl)-5-methylphenol, leading to complex mixtures of quinones and polymeric byproducts.

To achieve selective oxidation, heterogeneous Palladium (Pd) catalysis utilizing molecular oxygen ( ) is preferred. Recent advancements demonstrate that bimetallic catalysts, such as Pd-Fe/ , drastically outperform monometallic Pd/C. The addition of Fe promotes the in situ generation of from and mixtures, optimizing the binding energy of reactive oxygen species and facilitating rapid β-hydride elimination[1]. Furthermore, maintaining a mild temperature (50 °C) ensures that the activation energy for benzylic C-H abstraction is met without crossing the threshold for aromatic ring disruption[2].

Oxidation SM 3-(Hydroxymethyl)-5-methylphenol CatBind Pd-Alkoxide Intermediate SM->CatBind -H+, +Pd SideProd Quinone Over-oxidation SM->SideProd Uncontrolled ROS BetaElim β-Hydride Elimination CatBind->BetaElim O2 insertion Product 3-Hydroxy-5-methylbenzaldehyde BetaElim->Product Desorption

Mechanistic pathway for selective aerobic oxidation of the benzylic alcohol.

Protocol 1: Aerobic Oxidation using Bimetallic Pd-Fe Catalysis

Self-Validating System: This protocol uses TLC and visual cues to ensure the reaction does not proceed to over-oxidation. The reaction mixture should remain pale yellow; a shift to deep red/brown indicates undesired quinone formation.

Materials:

  • 3-(Hydroxymethyl)-5-methylphenol (10 mmol)

  • 1% Pd - 1% Fe / catalyst (1 mol% Pd)

  • Methanol (HPLC grade, 20 mL)

  • Gas mixture: 5% / 25% in (or standard air balloon for simplified setups)

Step-by-Step Procedure:

  • Catalyst Activation: To a high-pressure autoclave or a round-bottom flask, add the Pd-Fe/ catalyst (0.01 g) and 20 mL of Methanol. Stir at 1200 rpm for 5 minutes to ensure uniform suspension.

  • Substrate Addition: Add 10 mmol of 3-(Hydroxymethyl)-5-methylphenol to the suspension.

  • Pressurization: Purge the vessel with the / gas mixture, then pressurize to 1.1 MPa (If using a standard flask, purge with and attach an balloon).

  • Reaction: Heat the mixture to 50 °C. Maintain vigorous stirring (1200 rpm) to overcome gas-liquid mass transfer limitations.

  • In-Process Monitoring: After 30 minutes, sample the reaction. Spot on silica TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material ( ) should be replaced by the aldehyde ( ). UV activity will intensify due to the extended conjugation of the benzaldehyde product.

  • Workup: Filter the mixture through a short pad of Celite to remove the heterogeneous catalyst. Evaporate the methanol under reduced pressure.

  • Validation: -NMR ( ) will confirm success via the disappearance of the benzylic singlet (~4.5 ppm) and the appearance of a sharp aldehyde proton singlet (~9.9 ppm).

Catalytic Transfer Hydrogenolysis (Reduction)

Causality & Mechanistic Insights

Converting the benzylic alcohol to a methyl group (yielding 3,5-dimethylphenol) requires hydrogenolysis. A major risk is the competing hydrogenation of the aromatic ring, which yields cyclohexanol derivatives.

Recent kinetic analyses reveal that the hydrogenolysis of benzylic alcohols on Pd/C is profoundly pH-dependent. Lowering the pH from 7.0 to 0.6 increases the reaction rate by 2 to 3 orders of magnitude[3]. Mechanistically, the reaction proceeds via the protonation of the benzylic hydroxyl group, followed by rate-determining dehydration to form a benzylic carbenium ion. This cationic transition state is highly stabilized by the Open Circuit Potential (OCP) established at the polarized metal-water interface[3]. Alternatively, Formic Acid can be used as both the hydrogen donor and the acidifier to drive this pathway[4].

Hydrogenolysis SM 3-(Hydroxymethyl)-5-methylphenol Protonation Protonated Benzylic Alcohol SM->Protonation +H+ (pH < 2) RingHydro Ring Hydrogenation SM->RingHydro High Pressure H2 Carbenium Benzylic Carbenium Ion Protonation->Carbenium -H2O HydrideAdd Hydride Addition (Pd-H) Carbenium->HydrideAdd Pd/C + H2 Product 3,5-Dimethylphenol HydrideAdd->Product Fast

Acid-promoted catalytic transfer hydrogenolysis pathway on Pd/C.

Protocol 2: Acid-Promoted Hydrogenolysis on Pd/C

Self-Validating System: The use of ambient temperature and 1 atm of strictly prevents aromatic ring reduction. The reaction relies entirely on the acidic buffer to lower the activation barrier for C-O cleavage.

Materials:

  • 3-(Hydroxymethyl)-5-methylphenol (10 mmol)

  • 5% Pd/C (10 mol% Pd)

  • 0.2 M Phosphoric acid buffer ( / , adjusted to pH 1.0)

  • Hydrogen gas ( )

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mL of 0.2 M phosphoric acid buffer. Verify the pH is using a calibrated pH meter.

  • Catalyst Suspension: In a 100 mL two-neck flask, suspend the 5% Pd/C catalyst in the acidic buffer.

  • Substrate Addition: Add the 3-(Hydroxymethyl)-5-methylphenol to the aqueous suspension.

  • Purging: Seal the flask with a septum. Purge the system with Nitrogen ( ) for 10 minutes to remove dissolved oxygen, then purge with Hydrogen ( ) for 5 minutes. Attach a balloon filled with .

  • Reaction: Stir the mixture vigorously at 25 °C (room temperature) for 4 hours. The low pH ensures rapid turnover without the need for heating.

  • Workup: Filter the mixture through a Celite plug to remove the Pd/C. Extract the aqueous filtrate with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.

  • Validation: GC-MS will show a mass shift from 138 m/z (Starting Material) to 122 m/z (3,5-Dimethylphenol). -NMR will confirm the presence of two distinct methyl singlets (~2.2 ppm and ~2.3 ppm) and the absence of benzylic protons.

Quantitative Data Summary

The following table summarizes the divergent catalytic conditions required to achieve selective oxidation versus reduction.

ParameterAerobic OxidationTransfer Hydrogenolysis
Target Product 3-Hydroxy-5-methylbenzaldehyde3,5-Dimethylphenol
Catalyst Pd-Fe/ (Bimetallic)5% Pd/C (Monometallic)
Solvent/Media Methanol (Neutral)Aqueous Phosphoric Acid (pH 1.0)
Atmosphere / blend (or Air) (1 atm)
Temperature 50 °C25 °C
Key Mechanistic Driver In situ generationOCP stabilization of Carbenium ion
Expected Yield > 85%> 90%
Primary Byproduct Risk Quinones (if temp > 80 °C)Cyclohexanols (if pH > 5 & high pressure)

Sources

Application

Application Note: Protocol for the Extraction and Isolation of 3-(Hydroxymethyl)-5-methylphenol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Overview & Scope 3-(Hydroxymethyl)-5-methylphenol (CAS: 606488-95-3), altern...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Overview & Scope

3-(Hydroxymethyl)-5-methylphenol (CAS: 606488-95-3), alternatively known as 3-hydroxy-5-methylbenzyl alcohol, is a highly versatile building block in organic synthesis and a critical intermediate in the microbial bioremediation of alkylphenols[1]. In environmental and biochemical contexts, it is frequently identified as a transient intermediate in the gentisate degradation pathway of 3,5-xylenol by bacterial strains such as Pseudomonas alcaligenes[1].

Isolating this compound from complex reaction mixtures—whether from chemical reductions of 3-hydroxy-5-methylbenzoic acid or from fermentation broths—presents a distinct separation challenge. The crude mixture typically contains structurally analogous precursors, over-oxidized carboxylic acids, and neutral hydrophobic byproducts. This application note details a highly selective, self-validating liquid-liquid extraction (LLE) protocol that exploits the differential acid-base properties of the mixture's components to achieve high-purity isolation.

Physicochemical Profiling & Strategic Rationale

As a self-validating system, a robust extraction protocol must be grounded in the fundamental physicochemical properties of the target molecule. 3-(Hydroxymethyl)-5-methylphenol possesses two distinct hydroxyl groups with vastly different acidities:

  • Phenolic -OH: Weakly acidic with a pKa of approximately 9.83 (extrapolated from its structural analog, 3-hydroxybenzyl alcohol)[2].

  • Benzylic -OH: Essentially neutral in aqueous systems (pKa > 15).

Expert Insight on Solvent Selection: Ethyl acetate (EtOAc) is explicitly selected over dichloromethane (DCM) for this extraction. EtOAc’s hydrogen-bond accepting capability (via the ester carbonyl) provides superior solvation for the dual-hydroxyl functionality of the target molecule compared to halogenated solvents[3]. Furthermore, EtOAc (density 0.90 g/cm³) consistently forms the top layer during aqueous washes, streamlining the sequential extraction process by allowing the organic layer to remain in the separatory funnel while aqueous washes are drained.

By precisely manipulating the pH of the aqueous phase, we can selectively ionize specific components, driving them into the aqueous layer while leaving neutral species in the organic layer. Table 1 summarizes the phase distribution logic.

Table 1: Phase Distribution Based on Differential pKa
Compound ClassRepresentative Impurity / TargetApprox. pKaState at pH 8 (NaHCO₃)State at pH >12 (NaOH)Target Phase at pH >12
Carboxylic Acids 3-Hydroxy-5-methylbenzoic acid~4.0Deprotonated (Aqueous)Deprotonated (Aqueous)Discarded earlier
Phenols (Target) 3-(Hydroxymethyl)-5-methylphenol ~9.8 Protonated (Organic) Deprotonated (Aqueous) Aqueous (Collected)
Neutral Organics 3,5-Dimethylbenzyl alcohol>15.0Protonated (Organic)Protonated (Organic)Organic (Discarded)

Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture Quench Quench & Extract (H2O / EtOAc) Start->Quench Org1 Organic Phase (Target + Impurities) Quench->Org1 Top Layer Aq1 Aqueous Phase (Salts) -> Discard Quench->Aq1 Bottom Layer Wash1 Wash with Sat. NaHCO3 (pH ~8) Org1->Wash1 Org2 Organic Phase (Target + Neutrals) Wash1->Org2 Top Layer Aq2 Aqueous Phase (Acids) -> Discard Wash1->Aq2 Bottom Layer Ext1 Extract with 1M NaOH (pH >12) Org2->Ext1 Org3 Organic Phase (Neutrals) -> Discard Ext1->Org3 Top Layer Aq3 Aqueous Phase (Target Phenoxide) Ext1->Aq3 Bottom Layer Acidify Acidify (HCl, pH ~3) & Extract (EtOAc) Aq3->Acidify Org4 Organic Phase (Pure Target) Acidify->Org4 Top Layer Aq4 Aqueous Phase (Salts) -> Discard Acidify->Aq4 Bottom Layer Purify Dry, Concentrate & Chromatography Org4->Purify Final Isolated 3-(Hydroxymethyl) -5-methylphenol Purify->Final

Workflow for the acid-base extraction of 3-(hydroxymethyl)-5-methylphenol.

Step-by-Step Extraction Protocol

Reagents Required: Ethyl acetate (EtOAc), Saturated aqueous Sodium Bicarbonate (NaHCO₃), 1M Sodium Hydroxide (NaOH), 2M Hydrochloric Acid (HCl), Anhydrous Sodium Sulfate (Na₂SO₄), Saturated Sodium Chloride (Brine).

Phase 1: Initial Partitioning
  • Quench: Terminate the crude reaction (assumed 100 mL volume) by slowly adding 50 mL of distilled water. Transfer the quenched mixture to a 500 mL separatory funnel.

  • Extract: Add 100 mL of EtOAc. Stopper and invert the funnel gently, venting frequently to release any built-up gas pressure.

  • Separate: Allow the emulsion to settle. The upper organic layer contains the target phenol, unreacted neutral starting materials, and carboxylic acid byproducts. Drain and discard the lower aqueous layer (containing inorganic salts and water-soluble catalysts).

Phase 2: Carboxylic Acid Scavenging (pH ~8)
  • Wash: Add 50 mL of saturated aqueous NaHCO₃ to the organic phase in the separatory funnel.

  • Agitate & Separate: Shake vigorously and vent. The mild base selectively deprotonates highly acidic impurities (e.g., residual benzoic acids, pKa ~4), partitioning them into the lower aqueous layer.

  • Discard: Drain and discard the lower aqueous layer. Retain the upper EtOAc layer.

Phase 3: Phenolic Target Isolation (pH >12)
  • Extract: Add 50 mL of 1M NaOH to the retained organic phase.

  • Agitate & Separate: Shake vigorously. The strong base deprotonates the target 3-(hydroxymethyl)-5-methylphenol (pKa ~9.8) to form a highly water-soluble sodium phenoxide salt[2].

  • Collect: Drain the lower aqueous layer (now containing the ionized target) into a clean Erlenmeyer flask.

  • Discard Neutrals: The remaining upper organic layer contains non-acidic impurities (e.g., neutral alcohols, unreacted hydrocarbons). Discard this organic layer.

Phase 4: Target Recovery via Reprotonation (pH ~3)
  • Acidify: Place the Erlenmeyer flask containing the basic aqueous phase in an ice bath to control the exothermic neutralization. Slowly add 2M HCl dropwise while stirring until the solution reaches pH ~3 (verify with pH test strips). The solution will likely become cloudy as the target compound reprotonates and phase-separates.

  • Back-Extract: Transfer the acidic aqueous mixture back to a clean separatory funnel. Add 75 mL of fresh EtOAc and shake to extract the reprotonated target compound.

  • Separate: Drain and discard the lower aqueous layer. Retain the upper EtOAc layer.

Phase 5: Washing, Drying, and Concentration
  • Wash: Wash the EtOAc layer with 30 mL of brine to remove residual water and mineral acids.

  • Dry: Transfer the organic layer to an Erlenmeyer flask and add 5 g of anhydrous Na₂SO₄. Swirl and let sit for 10 minutes until the solution is clear and the drying agent is free-flowing.

  • Filter & Concentrate: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 40°C) to yield the crude 3-(hydroxymethyl)-5-methylphenol[4].

Downstream Purification & Validation

To ensure the protocol has functioned as a self-validating system, analytical quality control is mandatory before downstream utilization.

  • Thin-Layer Chromatography (TLC): Spot the crude product on silica gel plates. Elute with Hexanes:EtOAc (6:4 v/v). Visualize using UV light (254 nm) and a KMnO₄ stain (which will rapidly oxidize the benzylic alcohol, yielding a bright yellow spot against a purple background).

  • Flash Column Chromatography: If trace impurities are detected, purify the crude extract via flash chromatography using a silica gel stationary phase. Utilize a gradient elution starting from 10% EtOAc in Hexanes, ramping up to 50% EtOAc in Hexanes.

  • Spectroscopic Validation: Confirm the structural integrity of the isolated product using ¹H-NMR (CDCl₃ or DMSO-d₆). Key diagnostic peaks include the characteristic benzylic -CH₂- singlet (approx. 4.5–4.6 ppm) and the aromatic methyl singlet (approx. 2.3 ppm).

References

  • MilliporeSigma. 3-(Hydroxymethyl)-5-methylphenol Product Page (CAS 606488-95-3). Sigma-Aldrich.

  • Advanced ChemBlocks. 3-(hydroxymethyl)-5-methylphenol 95% Catalog. AChemBlock.4

  • ResearchGate. Gentisate pathway for the degradation of 2,5-xylenol, 3,5-xylenol and m-cresol by P. alcaligenes P25X. 1

  • ChemBK. 3-Hydroxybenzyl alcohol Physico-chemical Properties (pKa Reference). 2

  • ResearchGate. Chemical formula of representatives of each of the eight SCAP subgroups (Alkylphenol solubility and partitioning). 3

Sources

Method

3-(Hydroxymethyl)-5-methylphenol derivatization techniques for GC-MS analysis

Application Note: Derivatization Strategies for 3-(Hydroxymethyl)-5-methylphenol in GC-MS Analysis Introduction & Analytical Context 3-(Hydroxymethyl)-5-methylphenol is a critical environmental and biological metabolite,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for 3-(Hydroxymethyl)-5-methylphenol in GC-MS Analysis

Introduction & Analytical Context

3-(Hydroxymethyl)-5-methylphenol is a critical environmental and biological metabolite, frequently monitored in the biodegradation pathways of industrial precursors like 3,5-xylenol[1]. Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental analytical challenge due to its molecular structure, which contains two distinct active hydrogen sites: a primary benzylic alcohol (-CH₂OH) and a phenolic hydroxyl group (-OH).

These polar functional groups engage in strong intermolecular hydrogen bonding, which severely limits the molecule's volatility, promotes adsorption onto the active surfaces of the GC column, and leads to thermal degradation or severe peak tailing[2]. To render the analyte "GC-amenable," chemical derivatization—specifically silylation—is required to mask these polar groups, thereby lowering the boiling point and enhancing thermal stability[3].

Mechanistic Principles & Causality of Silylation

Silylation operates via an Sₙ2 nucleophilic attack, where the active hydrogens on the analyte are replaced by non-polar trimethylsilyl (TMS) groups[2]. However, not all hydroxyl groups react at the same rate. The ease of silylation follows a strict reactivity hierarchy governed by steric hindrance and nucleophilicity: Primary Alcohol > Secondary Alcohol > Tertiary Alcohol > Phenol > Carboxylic Acid [3].

For 3-(Hydroxymethyl)-5-methylphenol:

  • The Primary Alcohol (-CH₂OH) : Highly accessible and reacts rapidly with standard silylating agents.

  • The Phenolic Hydroxyl (-OH) : Sterically hindered by the aromatic ring and adjacent substituents, resulting in a significantly slower reaction rate.

Reagent Selection (BSTFA vs. MSTFA): While both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents, BSTFA is highly preferred for phenolic compounds[4]. To overcome the sluggish reactivity of the phenolic -OH, 1% Trimethylchlorosilane (TMCS) is added to the BSTFA. TMCS acts as a critical catalyst, increasing the electrophilicity of the silylating reagent and driving the di-TMS substitution to absolute completion[4].

Reactivity A 3-(Hydroxymethyl)-5-methylphenol (Active Hydrogens) BA BA A->BA B Primary Alcohol (-CH2OH) High Reactivity D BSTFA + 1% TMCS (Silylating Agent + Catalyst) B->D Rapid SN2 Attack C Phenolic OH (-OH) Moderate Reactivity C->D TMCS Catalyzed E Di-TMS Derivative (GC-Amenable) D->E Complete Conversion BA->C

Fig 1: Differential reactivity and catalyzed silylation mechanism of 3-(Hydroxymethyl)-5-methylphenol.

Trustworthiness: A Self-Validating Experimental Design

To ensure data integrity, the derivatization protocol must be designed as a self-validating system. Silylation reactions are notoriously sensitive to moisture; even trace amounts of water will preferentially react with BSTFA to form hexamethyldisiloxane (HMDSO), consuming the reagent and halting analyte conversion[3].

Quality Control Mechanisms:

  • Moisture Exclusion: All extracts must be passed through anhydrous sodium sulfate (Na₂SO₄) and reconstituted in a strictly dry, aprotic solvent (e.g., anhydrous ethyl acetate or pyridine) prior to reagent addition[5].

  • Internal Standardization: An internal standard (IS), such as 4-Chlorophenol-d4, must be spiked into the sample before derivatization. If the IS peak area drops or shifts in the final chromatogram, it immediately flags a failure in the derivatization efficiency (e.g., moisture contamination or expired reagent).

  • Reagent Blanks: A blank containing only the aprotic solvent and BSTFA/TMCS must be incubated and injected to establish a baseline and rule out ghost peaks from reagent degradation.

Step-by-Step Derivatization Protocol

Materials Required:

  • Analyte extract in a dry, aprotic solvent (e.g., Ethyl Acetate).

  • Derivatization Reagent: BSTFA containing 1% TMCS (GC Grade).

  • Internal Standard: 4-Chlorophenol-d4 (10 µg/mL).

  • Glass GC autosampler vials with PTFE-lined screw caps.

  • Dry block heater.

Methodology:

  • Sample Dehydration: Ensure the liquid extract is completely devoid of water. If extracting from an aqueous matrix, pass the organic layer through a column of anhydrous Na₂SO₄[5]. Evaporate to near dryness under a gentle stream of ultra-pure nitrogen.

  • Reconstitution & IS Addition: Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate. Add 10 µL of the Internal Standard solution.

  • Reagent Addition: In a fume hood, add 100 µL of BSTFA + 1% TMCS to the vial. The reagent must be added in a minimum 2:1 molar excess relative to the active hydrogens in the sample to ensure complete reaction[3].

  • Thermal Incubation: Tightly seal the vial with a PTFE-lined cap to prevent moisture ingress. Place the vial in a dry block heater at 70°C for 30 to 45 minutes. This elevated temperature provides the kinetic energy required to fully silylate the sterically hindered phenolic group[4].

  • Cooling & Analysis: Remove the vial from the heater and allow it to cool to room temperature (approx. 15 minutes). The sample is now ready for direct 1 µL splitless injection into the GC-MS.

Protocol N1 Sample Dehydration (Anhydrous Na2SO4) N2 Reagent Addition (100 µL BSTFA/TMCS) N1->N2 Dry Extract N3 Thermal Incubation (70°C for 30 min) N2->N3 Sealed Vial N4 GC-MS Injection (1 µL, Splitless) N3->N4 Cool to RT

Fig 2: Optimized GC-MS derivatization workflow for phenolic and benzylic alcohols.

Quantitative Data & MS Interpretation

Upon successful derivatization, 3-(Hydroxymethyl)-5-methylphenol is converted into its di-TMS derivative. The addition of two TMS groups (mass 73.12 each, replacing two protons) increases the molecular weight by 144.24 g/mol .

During electron ionization (EI, 70 eV), TMS derivatives yield highly characteristic fragmentation patterns. The loss of a methyl group from the TMS moiety[M-15]⁺ is typically the most abundant ion and serves as the primary quantifier, while the loss of trimethylsilanol [M-90]⁺ or the TMSO radical [M-89]⁺ serves as robust qualifiers.

Table 1: GC-MS Parameters and Expected Fragmentation Data

ParameterValue / Description
Target Analyte 3-(Hydroxymethyl)-5-methylphenol
Derivatization Reagent BSTFA + 1% TMCS
Derivative Formed Di-TMS Derivative
Molecular Weight (Underivatized) 138.16 g/mol
Molecular Weight (Di-TMS) 282.40 g/mol
Target Quantifier Ion (m/z) 267[M-15]⁺ (Loss of CH₃ from TMS)
Qualifier Ions (m/z) 282 [M]⁺ , 193 [M-89]⁺ , 147 (TMS-O-TMS rearrangement)
Recommended GC Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, SLB-5ms)
Injector Temperature 250°C
Carrier Gas Helium (1.0 mL/min, constant flow)

References

  • Sigma-Aldrich / Supelco. The Use of Derivatization Reagents for Gas Chromatography (GC).[3]

  • BenchChem. A Head-to-Head Battle of Silylating Agents: BSTFA vs. MSTFA for Alcohol Derivatization.[4]

  • Colorado State University. GC Derivatization Techniques and Mechanisms.[2]

  • ResearchGate / Journal of Hazardous Materials. Molecular and microbial mechanisms of biochar-facilitated anaerobic detoxification of 3,5-xylenol in phenolic landfill leachate.[1]

  • PubMed / National Library of Medicine. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Auto-Oxidation of 3-(Hydroxymethyl)-5-methylphenol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 3-(Hydroxymethyl)-5-methylphenol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 3-(Hydroxymethyl)-5-methylphenol . Phenolic compounds are notoriously unstable under ambient conditions. This document provides field-proven, mechanistically grounded protocols to ensure the long-term integrity of your chemical inventory.

Mechanistic Overview: The Causality of Phenol Degradation

To effectively prevent degradation, we must first understand the chemical causality behind it. 3-(Hydroxymethyl)-5-methylphenol is highly susceptible to auto-oxidation. The electron-donating methyl and hydroxymethyl groups on the aromatic ring increase the electron density of the phenol, making it exceptionally prone to oxidative attack compared to unsubstituted phenol.

When exposed to molecular oxygen, UV/visible light, or trace transition metals (which act as radical initiators), the phenolic hydroxyl group loses a hydrogen atom to form a phenoxy radical. While resonance-stabilized, this radical is highly reactive. It quickly dimerizes or undergoes further oxidation into ortho- or para-quinones. These quinone intermediates are highly conjugated and intensely colored, which is why degraded phenolic compounds often exhibit a rapid color shift to pink, red, or dark brown (1)[1]. Over time, these intermediates cross-link and polymerize into a dark, insoluble sludge (2)[2].

Pathway A 3-(Hydroxymethyl)- 5-methylphenol B Phenoxy Radical (Resonance Stabilized) A->B O2 / Light / Heat C Quinone Derivatives (Highly Colored) B->C Further Oxidation D Polymeric Species (Brown/Pink Sludge) B->D Radical Coupling C->D Polymerization

Mechanistic pathway of phenol auto-oxidation leading to colored polymeric species.

Troubleshooting & FAQs

Q1: My batch of 3-(Hydroxymethyl)-5-methylphenol has turned a slight pinkish-brown. Is it still viable for sensitive assays or API synthesis? A1: No. Discoloration is the primary visual indicator of auto-oxidation and quinone formation. Even a slight pink hue indicates the presence of oxidized byproducts. For highly sensitive biological assays or drug development workflows, using oxidized phenols can introduce radical initiators and electrophilic quinones that cross-react indiscriminately with your targets. It is highly recommended to discard the compromised batch or purify it via sublimation/flash chromatography before use.

Q2: Why is Argon specifically recommended over Nitrogen for purging storage vials? A2: While both are inert gases, Argon is approximately 38% denser than ambient air, whereas Nitrogen is slightly lighter. When you purge a vial with Argon, it sinks to the bottom and forms a heavy, protective "blanket" directly over the solid compound, effectively displacing oxygen before capping (3)[3]. Nitrogen tends to mix with ambient air more readily, increasing the risk of residual oxygen remaining trapped in the headspace.

Q3: Can I store this compound in solution to make my workflow faster? A3: It is strongly advised against storing phenols in solution for long periods unless absolutely necessary. Solvents harbor dissolved oxygen and trace peroxides (especially ethereal solvents like THF or Diethyl Ether), which dramatically accelerate radical degradation. If you must store a stock solution, use thoroughly degassed, anhydrous solvents, add a sacrificial antioxidant (e.g., BHT) if compatible with your downstream assay, and store strictly at -80°C.

Standard Operating Procedure (SOP): Long-Term Storage

Self-Validation Metric: The success of this protocol is visually self-validating. Pure 3-(Hydroxymethyl)-5-methylphenol is a pristine white crystalline powder. Any deviation—such as a yellow, pink, or brown tint—indicates a failure in the storage environment (e.g., a compromised cap seal or insufficient degassing), allowing you to immediately identify and discard compromised lots before they ruin an experiment.

Step-by-Step Methodology
  • Preparation & Metal Exclusion: Work in a clean, dry environment. Ensure all spatulas and glassware are completely free of trace transition metals (e.g., iron, copper), as these act as potent catalysts for phenoxy radical formation.

  • Aliquoting (The Anti-Freeze-Thaw Rule): Divide the bulk material into single-use aliquots. Causality: Opening a bulk container multiple times introduces fresh ambient oxygen and moisture with every use. Single-use aliquots prevent this cyclical exposure. Use amber glass vials to exclude UV/visible light, which photo-initiates oxidation (3)[3].

  • Argon Purging: Introduce a gentle stream of high-purity Argon gas into the vial for 15-30 seconds. Causality: The heavy argon displaces the reactive oxygen, starving the auto-oxidation pathway of its primary reactant.

  • Sealing with PTFE: Cap the vial immediately using a PTFE-lined screw cap. Causality: Standard rubber septa are permeable to oxygen over long periods and can be chemically degraded by phenolic vapors, introducing organic contaminants into your sample. PTFE is chemically inert and provides an impermeable seal.

  • Cryo-Storage: Transfer the sealed vials to a -20°C or -80°C freezer. Causality: Lowering the storage temperature exponentially decreases the kinetic rate of any residual auto-oxidation reactions (4)[4].

Protocol Step1 1. Purify & Dry Ensure trace metal-free Step2 2. Aliquot into Amber Vials Single-use quantities Step1->Step2 Step3 3. Purge with Argon Gas Displace oxygen blanket Step2->Step3 Step4 4. Seal with PTFE Caps Prevent air ingress Step3->Step4 Step5 5. Store at -20°C to -80°C Arrest degradation kinetics Step4->Step5

Step-by-step workflow for the preparation and long-term storage of phenolic compounds.

Quantitative Data Presentation: Storage Efficacy

The following table summarizes the expected shelf-life and visual degradation markers of 3-(Hydroxymethyl)-5-methylphenol under various storage conditions.

Storage TemperatureAtmospheric ConditionLight ExposureContainer TypeExpected Shelf-LifeVisual Indicator of Degradation
Room Temp (25°C) Ambient AirLightClear Glass< 1 WeekRapid pink/brown discoloration
4°C (Refrigerator) Ambient AirDarkClear Glass1 - 3 MonthsGradual yellowing to pink hue
-20°C (Freezer) Nitrogen PurgedDarkAmber Glass6 - 12 MonthsMostly white, slight off-white tint
-80°C (Ultra-low) Argon PurgedDarkAmber Glass (PTFE Cap)> 2 Years Pristine white powder

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions Source: Benchchem URL
  • Essentials of Pharmaceutical Chemistry (Stability of Drugs and Medicines)

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization &amp; Precipitation of 3-(Hydroxymethyl)-5-methylphenol

Introduction 3-(Hydroxymethyl)-5-methylphenol (also known as 3-hydroxy-5-methylbenzyl alcohol) presents unique challenges during isolation and purification. The presence of both a phenolic hydroxyl and a benzylic hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Hydroxymethyl)-5-methylphenol (also known as 3-hydroxy-5-methylbenzyl alcohol) presents unique challenges during isolation and purification. The presence of both a phenolic hydroxyl and a benzylic hydroxyl group on the aromatic ring facilitates extensive intermolecular hydrogen bonding. During crystallization, these strong solute-solute and solute-solvent interactions frequently lead to Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out," or the precipitation of amorphous solids[1]. This guide provides field-proven, self-validating protocols to diagnose, troubleshoot, and resolve these phase behavior issues.

Diagnostic Workflow

Before adjusting parameters, it is critical to identify the exact mechanism of failure. The workflow below outlines the diagnostic steps for phase separation issues.

Diagnostic Start Initiate Crystallization 3-(Hydroxymethyl)-5-methylphenol Observe Observe Phase Change (Visual or PAT) Start->Observe IsLiquid Cloudy Emulsion (Droplet Formation) Observe->IsLiquid Liquid-Liquid Demixing IsSolid Solid Suspension (Particle Formation) Observe->IsSolid Solid-Liquid Demixing OilingOut Diagnosis: Oiling Out (LLPS) Action: Adjust Supersaturation IsLiquid->OilingOut CheckForm Analyze Solid State (XRPD / DSC) IsSolid->CheckForm Amorphous Diagnosis: Amorphous Solid Action: Temperature Cycling CheckForm->Amorphous Broad Halo (No Peaks) Crystalline Success: Crystalline API CheckForm->Crystalline Sharp Diffraction Peaks

Diagnostic workflow for identifying phase separation issues during crystallization.

Troubleshooting Guide 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

The Causality (Why it happens): Oiling out occurs when the solution's supersaturation is driven into a miscibility gap before the metastable limit for crystal nucleation is reached[1]. Because 3-(Hydroxymethyl)-5-methylphenol has a high affinity for polar solvents, rapid cooling or aggressive antisolvent addition forces a spinodal decomposition[2]. Instead of forming a rigid crystal lattice, the solute molecules cluster into highly mobile, solute-rich liquid droplets[1]. These droplets act as an excellent solvent for impurities, severely degrading product purity and causing sticky, unfilterable residues[3].

The Solution: Seeded Antisolvent Crystallization To bypass the miscibility gap, the process must be thermodynamically controlled. By mapping the phase boundary and introducing seed crystals at a low supersaturation state, solute molecules are forced to integrate into the crystal lattice rather than forming a secondary liquid phase[4].

Table 1: Solvent / Antisolvent Selection Matrix for 3-(Hydroxymethyl)-5-methylphenol

Solvent SystemRoleLLPS RiskRecommended Ratio (v/v)Mechanistic Notes
Ethyl Acetate / Heptane Good / AntiModerate1 : 3Optimal for controlling supersaturation. Heptane limits H-bonding.
Isopropanol / Water Good / AntiHigh1 : 4High risk of oiling out due to strong aqueous hydrogen bonding.
Acetone / Toluene Good / AntiLow1 : 2.5Toluene acts as a mild antisolvent, widening the metastable zone.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-(Hydroxymethyl)-5-methylphenol in Ethyl Acetate (approx. 5 volumes) at 50°C until a clear solution is achieved.

  • Phase Boundary Approach: Cool the solution slowly (0.5°C/min) to 35°C.

    • Self-Validation: The solution must remain perfectly clear. If turbidity appears, you have crossed into the LLPS zone; reheat to 50°C and add 0.5 volumes of Ethyl Acetate to dilute the system.

  • Seeding: Add 1-2 wt% of crystalline 3-(Hydroxymethyl)-5-methylphenol seeds. Hold the temperature for 30 minutes.

    • Self-Validation: The seeds should remain suspended and not dissolve, confirming the system is safely within the metastable zone[1].

  • Antisolvent Dosing: Dose Heptane (15 volumes) linearly over 4 hours using a syringe pump. Maintain an agitation speed of 250-300 RPM to ensure rapid dispersion and prevent localized supersaturation[3].

  • Final Cooling: Cool the suspension to 5°C at 0.25°C/min, age for 2 hours, and filter.

Troubleshooting Guide 2: Preventing Amorphous Precipitation

The Causality (Why it happens): If the desupersaturation rate is too rapid (e.g., "crash cooling" or dumping antisolvent), the system bypasses both the crystalline metastable zone and the LLPS boundary, resulting in the instantaneous kinetic trapping of the solute as an amorphous solid. Amorphous 3-(Hydroxymethyl)-5-methylphenol is physically unstable, highly hygroscopic, and prone to agglomeration.

The Solution: Temperature Cycling (Ostwald Ripening) Temperature cycling selectively dissolves smaller, less stable amorphous particles and redeposits the solute onto larger, thermodynamically stable crystalline particles.

Step-by-Step Methodology:

  • Initial Precipitation: Allow the amorphous solid to form as a suspension in the chosen solvent/antisolvent mixture.

  • Heating Cycle: Heat the slurry to a temperature just below the solubility limit (e.g., 40°C in EtOAc/Heptane) at 1°C/min. Hold for 1 hour.

  • Cooling Cycle: Cool the slurry back to 10°C at a slow rate of 0.1°C/min. Hold for 1 hour.

  • Iteration: Repeat the heating and cooling cycle 3 to 4 times.

  • Validation: Sample the slurry and analyze via XRPD or polarized light microscopy. The disappearance of a broad "halo" and the emergence of sharp diffraction peaks or birefringent crystals confirm the transition to a crystalline state.

Frequently Asked Questions (FAQs)

Q: Why does my isolated product look like a sticky resin instead of a free-flowing powder? A: This is the hallmark of oiling out followed by a glass transition. The solute separated as a liquid phase, trapped residual solvent and impurities, and then cooled below its glass transition temperature without crystallizing[1]. To fix this, you must remelt/redissolve the resin and apply the seeded antisolvent protocol described above.

Q: Can I use water as an antisolvent since the compound is an organic phenol? A: While water is a strong antisolvent for the aromatic ring, the two hydroxyl groups on 3-(Hydroxymethyl)-5-methylphenol form strong hydrogen bonds with water. This drastically increases the probability of forming a stable liquid-liquid emulsion[5]. Non-polar antisolvents like heptane or toluene are strongly preferred.

Q: How can I monitor oiling out in real-time without taking samples? A: Implementing Process Analytical Technology (PAT) is the industry standard for real-time monitoring. Focused Beam Reflectance Measurement (FBRM) or Particle Video Microscopes (PVM) can differentiate between solid particles and liquid droplets in situ[2].

PAT Probe In-Situ PAT Probe (FBRM / PVM) Monitor Monitor Chord Length & Image Droplets Probe->Monitor Detect Detect LLPS Boundary (Turbidity Spike) Monitor->Detect Optimize Optimized Nucleation & Crystal Growth Monitor->Optimize Crystals Detected Control Feedback Loop: Pause Cooling/Dosing Detect->Control Emulsion Detected Control->Monitor System Equilibrates

Real-time PAT feedback loop for preventing liquid-liquid phase separation.

Sources

Troubleshooting

Purification techniques for removing phenolic impurities from 3-(Hydroxymethyl)-5-methylphenol

Welcome to the Application Support Center. Purifying 3-(Hydroxymethyl)-5-methylphenol (also known as 3-hydroxy-5-methylbenzyl alcohol) from its phenolic synthetic precursors presents a unique separation challenge.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Purifying 3-(Hydroxymethyl)-5-methylphenol (also known as 3-hydroxy-5-methylbenzyl alcohol) from its phenolic synthetic precursors presents a unique separation challenge. Because the target and its primary impurities share similar acidic functional groups, traditional purification methods often fail without precise physicochemical optimization.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity recovery.

Physicochemical Profiling: The Mechanics of Separation

To design an effective purification strategy, we must first understand why these molecules behave identically under certain conditions and differently under others. The separation must exploit differences in hydrophobicity (LogP) rather than acidity (pKa) .

Table 1: Comparative Physicochemical Profile of the Crude Matrix

CompoundStructural RolepKa (Phenolic -OH)LogP (Hydrophobicity)Relative Polarity
3-(Hydroxymethyl)-5-methylphenol Target Product~10.0~1.5High (Dual OH groups)
3,5-Dimethylphenol Precursor / Impurity10.192.38Low (Single OH group)
3-Hydroxy-5-methylbenzaldehyde Oxidation Byproduct~8.8~1.8Medium (Carbonyl + OH)

Data grounded in standard chemical repository properties[1].

Decision Workflows for Purification

Select your purification route based on the scale of your crude mixture and the required resolution.

HPLC_Strategy A Crude Mixture (Target + Impurities) B Assess Polarity & Scale A->B C RP-HPLC (C18) High Resolution B->C Analytical / Prep Scale D Silica Gel (NP) Bulk Pre-purification B->D >1g Scale E Elute: H2O/MeCN + 0.1% FA Target Elutes FIRST C->E F Elute: Hexane/EtOAc Target Elutes LAST D->F G Pure 3-(Hydroxymethyl)- 5-methylphenol E->G F->G

Workflow for selecting the optimal chromatographic purification strategy based on scale and polarity.

Troubleshooting & FAQs

FAQ 1: I attempted an acid-base extraction using 1M NaOH to wash away phenolic impurities, but I lost my target product. Why?

The Causality: Researchers often assume they can wash away unreacted starting materials using a strong aqueous base. However, the pKa of the phenolic proton in the primary impurity, 3,5-dimethylphenol, is 10.19 [1]. The phenolic proton on your target compound is nearly identical (~10.0). When you introduce 1M NaOH (pH ~14), both molecules are deprotonated into highly water-soluble sodium phenoxide salts. Because their acidic profiles are indistinguishable to the base, liquid-liquid extraction cannot discriminate between them.

The Solution: Abandon acid-base extraction for this specific impurity profile. You must rely on the aliphatic hydroxyl group's influence on polarity via chromatography or crystallization.

FAQ 2: Why does my target compound streak and co-elute with 3,5-dimethylphenol during normal-phase silica gel chromatography?

The Causality: Phenols are strong hydrogen-bond donors. On a normal-phase silica column, the phenolic -OH interacts heavily with the stationary phase's unendcapped silanol groups, leading to severe peak tailing and loss of resolution.

The Solution: Switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is a highly effective method for separating closely eluting phenolic compounds [2]. By using a C18 column and an acidic modifier, you suppress the ionization of the phenol, forcing it into a neutral state that interacts predictably with the hydrophobic stationary phase. This is a standard protocol for benzyl alcohol derivatives [3].

Step-by-Step Protocol: Acid-Modified RP-HPLC

  • Column Selection: Equip the system with a C18 bonded phase column (e.g., 5 µm particle size).

  • Mobile Phase Preparation: Prepare Solvent A (Ultrapure Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Self-Validation: Ensure the pH of Solvent A is ~2.7 to guarantee full protonation of the phenols before running the sample.

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 20 minutes at a flow rate appropriate for your column ID.

  • Fraction Collection: The highly polar 3-(hydroxymethyl)-5-methylphenol will elute first, followed by the more hydrophobic 3,5-dimethylphenol.

FAQ 3: How can I purify 3-(Hydroxymethyl)-5-methylphenol on a multi-gram scale without using preparative chromatography?

The Causality: For bulk purification (>1g), chromatography becomes solvent-intensive and time-consuming. Anti-solvent crystallization exploits the specific crystal lattice energy of the target. The dual-hydroxyl system of the target allows it to dissolve in moderately polar solvents, while the mono-hydroxyl impurity remains highly soluble even when a non-polar anti-solvent is introduced [4].

Crystallization_Protocol Step1 1. Dissolution Minimal Hot EtOAc Step2 2. Hot Filtration Remove Particulates Step1->Step2 Step3 3. Anti-Solvent Dropwise Hexane Addition Step2->Step3 Step4 4. Annealing Clear Cloud Point Step3->Step4 Step5 5. Controlled Cooling RT then 4°C Step4->Step5 Step6 6. Validation NMR & Mother Liquor Check Step5->Step6

Step-by-step anti-solvent crystallization workflow ensuring self-validating high-purity recovery.

Step-by-Step Protocol: Anti-Solvent Crystallization

  • Dissolution: Suspend the crude mixture in a minimal volume of hot ethyl acetate (the "good" solvent) at 60°C until fully dissolved.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed Buchner funnel to remove any insoluble particulates or polymeric byproducts.

  • Anti-Solvent Addition: While maintaining gentle stirring and heat, add warm hexanes or heptane (the "anti-solvent") dropwise until the solution becomes faintly cloudy (reaching the cloud point).

  • Annealing: Add exactly enough hot ethyl acetate (typically 1-3 drops) to just clear the solution. Cover the flask tightly with foil.

  • Controlled Cooling: Allow the flask to cool undisturbed to room temperature over 4 hours. Once at room temperature, transfer to a 4°C refrigerator overnight to maximize the thermodynamic yield.

  • Harvesting & Self-Validation: Collect the purified crystals via vacuum filtration and wash with ice-cold hexanes. Crucial Validation Step: Analyze both the isolated solid and the concentrated mother liquor via TLC or 1H-NMR to confirm the 3,5-dimethylphenol impurity remained entirely in the liquid phase [4].

References

  • Title: 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate Source: MDPI (mdpi.com) URL: [Link]

  • Title: HPLC Methods for analysis of Benzyl alcohol Source: HELIX Chromatography (helixchrom.com) URL: [Link]

  • Title: How To: Purify by Crystallization Source: Department of Chemistry, University of Rochester (rochester.edu) URL: [Link]

Sources

Optimization

Reducing unwanted side reactions and byproducts of 3-(Hydroxymethyl)-5-methylphenol

Welcome to the 3-(Hydroxymethyl)-5-methylphenol (3-HMP) Technical Support Center. Also known as 3-hydroxy-5-methylbenzyl alcohol, this compound is a highly versatile bifunctional building block used in complex API synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 3-(Hydroxymethyl)-5-methylphenol (3-HMP) Technical Support Center. Also known as 3-hydroxy-5-methylbenzyl alcohol, this compound is a highly versatile bifunctional building block used in complex API synthesis and the design of stimuli-responsive self-immolative polymers. Because it contains both a nucleophilic phenolic hydroxyl and an electrophilic benzylic alcohol, it is highly reactive and prone to unwanted side reactions.

This guide provides field-proven troubleshooting strategies to help you suppress byproducts during its synthesis and prevent degradation during downstream applications.

Section 1: Troubleshooting Synthesis (Reduction Pathway)

The most common synthetic route to 3-HMP is the chemical reduction of 3-hydroxy-5-methylbenzoic acid [1]. However, achieving high chemoselectivity requires careful selection of reducing agents to avoid destroying the target molecule.

Q1: Why am I seeing 3,5-dimethylphenol in my product mixture? Causality: You are experiencing over-reduction (hydrogenolysis). If you use aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures, the initial reduction to the benzylic alcohol occurs successfully. However, the electron-donating phenolic hydroxyl group (-OH) strongly activates the benzylic position. This facilitates the rapid cleavage of the benzylic C-O bond via nucleophilic hydride transfer, yielding 3,5-dimethylphenol as a dead-end byproduct. Solution: Switch your reducing agent to Borane-Tetrahydrofuran (BH₃·THF). Borane is an electrophilic reducing agent that coordinates preferentially with the electron-rich carboxylic acid, reducing it smoothly to the alcohol without possessing the aggressive nucleophilic character required to cleave the benzylic C-O bond.

Q2: My reaction stalls, and I am isolating 3-hydroxy-5-methylbenzaldehyde. How do I drive it to completion? Causality: This typically occurs when using Diisobutylaluminum hydride (DIBAL-H) or when Borane equivalents are insufficient. The acidic phenolic -OH group instantly consumes one equivalent of the hydride/borane to form a phenoxide/borate complex, leaving insufficient reducing agent to fully reduce the carboxylic acid. Solution: Always account for the acidic phenolic proton. Use a minimum of 2.5 to 3.0 equivalents of BH₃·THF to ensure complete reduction of the carboxylate after the phenol has been deprotonated.

Section 2: Handling, Storage, and Downstream Chemistry

Q3: My purified 3-HMP turns into an insoluble, dark resin during storage or when exposed to acidic reaction conditions. What is happening? Causality: 3-HMP is a classic precursor to phenolic resins. Under acidic conditions, the benzylic alcohol is protonated and eliminated as water, forming a highly reactive, electrophilic quinone methide intermediate [2]. Because the phenolic ring is highly activated at the ortho and para positions, the quinone methide rapidly undergoes intermolecular Friedel-Crafts alkylation with adjacent 3-HMP molecules. This triggers a cascade self-condensation polymerization, yielding an insoluble resin [3]. Solution:

  • Storage: Store 3-HMP under an inert argon atmosphere at -20 °C. Avoid exposure to ambient moisture and trace atmospheric acids.

  • Reactions: Strictly avoid strongly acidic conditions (e.g., HCl, H₂SO₄, or Lewis acids like AlCl₃) unless the phenolic -OH is protected first (e.g., as a silyl ether or benzyl ether).

Q4: How can I selectively alkylate the benzylic alcohol without reacting the phenolic OH? Causality: The phenolic -OH is significantly more acidic (pKa ~10) than the benzylic -OH (pKa ~15). If you use a strong base (like NaH), both will deprotonate, leading to poor chemoselectivity and mixed etherification. Solution: Exploit the pKa difference. Use a weaker base (like K₂CO₃) to selectively deprotonate the phenol, allowing you to protect it first. Once the phenol is protected, you can safely functionalize the benzylic alcohol using stronger bases.

Quantitative Data: Reagent Selection for 3-HMP Synthesis

To minimize side reactions, selecting the correct reducing agent is paramount. The table below summarizes the causality and outcomes of various hydrides when applied to 3-hydroxy-5-methylbenzoic acid.

Reducing AgentChemoselectivity (Acid to Alcohol)Risk of Over-Reduction (Hydrogenolysis)Mechanistic Outcome & Recommendation
Borane-THF (BH₃·THF) ExcellentLowOptimal. Electrophilic coordination selectively reduces the carboxyl group without cleaving the benzylic C-O bond.
Lithium Aluminum Hydride (LiAlH₄) PoorHigh (Yields 3,5-dimethylphenol)Avoid. Aggressive nucleophilic hydride transfer causes rapid hydrogenolysis of the activated benzylic alcohol.
Sodium Borohydride (NaBH₄) NoneN/AIneffective. NaBH₄ is not electrophilic enough to reduce carboxylic acids directly. Requires prior conversion to an ester.
Diisobutylaluminum Hydride (DIBAL-H) ModerateLowSuboptimal. Often stalls at the aldehyde intermediate; requires strict stoichiometric and temperature control.

Experimental Protocol: Optimized Synthesis of 3-HMP

This self-validating protocol utilizes BH₃·THF to prevent over-reduction, coupled with a strictly pH-controlled workup to prevent acid-catalyzed polymerization.

Step 1: Preparation and Deprotonation

  • Flame-dry a 250 mL two-neck round-bottom flask and purge with Argon.

  • Dissolve 10.0 mmol (1.52 g) of 3-hydroxy-5-methylbenzoic acid in 50 mL of anhydrous THF.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

Step 2: Borane Addition

  • Slowly add 30.0 mL of 1.0 M Borane-THF complex (30.0 mmol, 3.0 eq) dropwise via syringe over 30 minutes. Note: The excess equivalents account for the rapid reaction with the phenolic -OH, which evolves H₂ gas. Ensure proper venting.

Step 3: Reduction

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4–6 hours. Validate completion via TLC (Hexanes:EtOAc 1:1, UV active). The starting acid will remain at the baseline, while the product moves to an intermediate Rf.

Step 4: Chemoselective Quenching (Critical)

  • Cool the flask back to 0 °C.

  • Cautiously add 10 mL of anhydrous methanol dropwise to quench unreacted borane. Stir for 30 minutes until H₂ evolution ceases.

Step 5: pH-Controlled Workup

  • Concentrate the reaction mixture under reduced pressure to remove THF and methanol.

  • Partition the crude residue between 50 mL of Ethyl Acetate and 50 mL of saturated aqueous NaHCO₃ (pH ~8). Self-Validation Check: Do not use HCl or acidic aqueous washes. Acidic conditions will instantly trigger quinone methide formation and polymerize your product.

  • Separate the organic layer, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield 3-(Hydroxymethyl)-5-methylphenol as an off-white solid. Store immediately at -20 °C under Argon.

Reaction Pathway Visualization

The following diagram maps the logical flow of the synthesis, highlighting the critical branch points where over-reduction and polymerization occur.

G A 3-Hydroxy-5-methylbenzoic Acid (Starting Material) B 3-(Hydroxymethyl)-5-methylphenol (Desired Product) A->B BH3-THF (Selective) 0°C to RT C 3,5-Dimethylphenol (Over-reduction Byproduct) A->C LiAlH4 / Heat (Hydrogenolysis) B->C Excess Strong Reductant (Loss of Benzylic OH) D Quinone Methide Intermediate (Reactive Species) B->D Acidic Conditions (-H2O) E Phenolic Resin (Self-Condensation Polymer) D->E Friedel-Crafts Alkylation (Polymerization)

Reaction pathways showing desired synthesis and common side reactions of 3-HMP.

References

  • Self-Immolative Polymers: An Emerging Class of Degradable Materials with Distinct Disassembly Profiles. Journal of the American Chemical Society, 143(50), 21177–21188 (2021). Available at: [Link]

  • Rapid Synthesis of Phenolic Resins by Microwave-Assisted Self-Condensation of Hydroxybenzyl Alcohol Derivatives. Polymer Journal, 40(7), 590-591 (2008). Available at: [Link]

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Challenges for 3-(Hydroxymethyl)-5-methylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of substituted phenols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of substituted phenols. 3-(Hydroxymethyl)-5-methylphenol (also known as 3-hydroxy-5-methylbenzyl alcohol) is a critical intermediate in organic synthesis and a key metabolite in the microbial biodegradation of 3,5-xylenol[1]. However, its unique structural features present significant solubility hurdles in physiological buffers.

This guide provides a mechanistic understanding of these challenges, troubleshooting FAQs, and self-validating protocols to ensure reproducible experimental outcomes.

Section 1: Physicochemical Root Cause Analysis

To solve solubility issues, we must first understand the molecular causality. The compound features a hydrophilic phenolic hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group, which theoretically promote hydrogen bonding. However, the presence of the hydrophobic methyl (-CH₃) group and the aromatic ring significantly increases the molecule's lipophilicity. In pure water or neutral PBS, the hydrophobic effect dominates, causing the molecules to aggregate and minimize their exposed surface area to the aqueous environment, leading to poor solubility[2].

Table 1: Physicochemical Properties Influencing Solubility

PropertyValue (Estimated/Proxy)*Mechanistic Impact on Solubility
Molecular Weight 138.16 g/mol Low MW favors dissolution, but lipophilicity overrides this in aqueous media.
logP (Octanol/Water) ~1.4Indicates moderate lipophilicity. Drives aggregation in polar solvents.
pKa (Phenolic -OH) ~9.83Remains un-ionized at physiological pH (7.4), limiting aqueous solubility.
Optimal Solvents DMSO, Ethanol, MethanolHigh solubility (>50 mg/mL) due to favorable organic solvent-solute interactions.
Aqueous Solubility < 2 mg/mL (at pH 7.4)Requires co-solvents or complexation agents for stable physiological formulation.

*Note: Quantitative values are extrapolated from the closely related analog 3-hydroxybenzyl alcohol[3].

Section 2: Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into PBS? Causality: This is a classic "solvent crash-out." When you inject a highly concentrated DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the water. The 3-(Hydroxymethyl)-5-methylphenol is suddenly stripped of its solvating DMSO shell and exposed to a highly polar environment. Because its logP favors lipophilic interactions, the molecules self-associate faster than they can disperse, forming insoluble micro-precipitates. Solution: Avoid direct, rapid dilution. Instead, use a step-down dilution method, or introduce a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) into the aqueous buffer before adding the DMSO stock.

Q2: How can I maintain solubility for in vitro cell culture assays without exceeding the 0.5% DMSO toxicity limit? Causality: Mammalian cells generally tolerate up to 0.1% - 0.5% DMSO. If your required working concentration demands more DMSO than cells can tolerate, you must use a biocompatible carrier. Solution: We recommend using HP-β-CD. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the hydrophobic methyl-aromatic moiety of the compound[4], forming a water-soluble inclusion complex without altering the compound's intrinsic biological activity[5].

Q3: Can I use pH adjustment to force the compound into solution? Causality: Yes, but with caveats. The phenolic hydroxyl group has a pKa of approximately 9.83. According to the Henderson-Hasselbalch equation, raising the pH to 10.5 will ionize >80% of the molecules into their phenolate form, drastically increasing water solubility through ion-dipole interactions. Solution: While effective for chemical synthesis or high-concentration stock preparation, a pH of 10.5 is incompatible with physiological assays (e.g., cell culture or enzymatic assays at pH 7.4). If your downstream application can tolerate alkaline conditions, pH adjustment is a viable, reagent-free solubilization strategy.

Section 3: Mechanistic Visualization

The following decision tree outlines the logical workflow for formulating 3-(Hydroxymethyl)-5-methylphenol based on your specific assay requirements.

G A 3-(Hydroxymethyl)-5-methylphenol (Solid Powder) B Prepare Master Stock (100 mM in 100% DMSO) A->B C Determine Assay Requirements B->C D In Vitro Cell Culture (Max DMSO < 0.5%) C->D E In Vivo / Biochemical (Higher Conc. Needed) C->E F Direct Dilution in PBS/Media D->F H Formulate with 10-20% HP-β-CD E->H Hydrophobic encapsulation I Alkaline Shift (Adjust pH > 9.5) E->I Phenolate ionization G Precipitation / Turbidity? F->G G->H Yes (Crash-out) J Stable Aqueous Solution G->J No H->J I->J

Decision tree for formulating 3-(Hydroxymethyl)-5-methylphenol in aqueous buffers.

Section 4: Validated Experimental Protocols
Protocol A: Preparation of a Self-Validating 100 mM DMSO Master Stock

Self-Validation Principle: A true solution will not scatter light. We utilize visual and spectrophotometric checks to ensure complete dissolution.

  • Weighing: Accurately weigh 13.82 mg of 3-(Hydroxymethyl)-5-methylphenol powder into a sterile, amber glass vial (the compound may be light-sensitive over prolonged periods).

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the vial at medium speed for 60 seconds.

  • Validation (Visual): Hold the vial against a dark background with a strong side-light (Tyndall effect test). The solution must be completely optically clear. If microscopic particulates are visible, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles, flush with argon or nitrogen gas to prevent oxidation, and store at -20°C.

Protocol B: HP-β-CD Mediated Aqueous Formulation (For Cell Culture)

Self-Validation Principle: Complexation is an equilibrium process. By pre-dissolving the cyclodextrin in the aqueous phase, we create a thermodynamic sink that immediately captures the hydrophobic compound upon introduction, preventing precipitation.

  • Carrier Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target buffer (e.g., PBS, pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Equilibration: Warm both the 10% HP-β-CD buffer and the 100 mM DMSO Master Stock to 37°C to enhance kinetic solubility.

  • Complexation: While vortexing the HP-β-CD buffer continuously, add the required volume of the DMSO stock dropwise. Crucial Step: Do not add the buffer to the DMSO; always add the DMSO stock into the larger volume of the carrier buffer to maintain a high cyclodextrin-to-drug ratio.

  • Validation (Spectrophotometric): Measure the absorbance of the final solution at 600 nm against a blank (10% HP-β-CD in PBS). An OD₆₀₀ > 0.05 indicates colloidal aggregation (crashing out). A successful inclusion complex will yield an OD₆₀₀ near 0.000.

References
  • Title : Molecular and microbial mechanisms of biochar-facilitated anaerobic detoxification of 3,5-xylenol in phenolic landfill leachate Source : researchgate.net URL : 1

  • Title : Use of Short Chained Alkylphenols (SCAP) in Analysis of Transport Behaviour of Oil Contaminated Groundwater Source : researchgate.net URL : 2

  • Title : 3-Hydroxybenzyl alcohol CAS#: 620-24-6 Source : chemicalbook.com URL :3

  • Title : Effect of hydroxypropyl-β-cyclodextrin on the cometabolism of phenol and phenanthrene by a novel Chryseobacterium sp Source : nih.gov URL : 4

  • Title : Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method Source : mdpi.com URL : 5

Sources

Optimization

Technical Support Center: HPLC Mobile Phase &amp; Gradient Optimization for 3-(Hydroxymethyl)-5-methylphenol

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, reproducible Reversed-Phase High-Performance Liqui...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, reproducible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 3-(Hydroxymethyl)-5-methylphenol (also known as 3-hydroxy-5-methylbenzyl alcohol).

Below, you will find mechanistic troubleshooting guides, validated protocols, and self-validating system checks to ensure high peak capacity and quantitative accuracy.

Section 1: Fundamental Mobile Phase Chemistry & Selectivity

Q: Why does 3-(Hydroxymethyl)-5-methylphenol exhibit severe peak tailing in unbuffered water/acetonitrile mixtures, and how does pH resolve this? A: 3-(Hydroxymethyl)-5-methylphenol contains a phenolic hydroxyl group with a pKa typically ranging between 9.5 and 10.0. In unbuffered or neutral mobile phases, the compound exists in a state of partial ionization. This leads to secondary electrostatic interactions with residual active silanol groups on the silica-based stationary phase, causing peak tailing.

To eliminate this, you must employ ion suppression . By adjusting the mobile phase pH to be at least 2 units below the pKa of the analyte, the phenol is forced into its neutral, fully protonated form[1]. This increases its hydrophobicity, thereby improving retention on a reverse-phase column and ensuring sharp, symmetrical peaks[1]. We highly recommend using acidic additives such as 0.1% Formic Acid (pH ~2.7) or 0.025% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases[1].

Q: Should I use Methanol or Acetonitrile as the organic modifier for this specific compound? A: The choice depends on the specific sample matrix and the synthesis precursors (e.g., 3,5-dimethylphenol or m-cresol) you are attempting to resolve:

  • Acetonitrile (ACN): Provides lower backpressure, higher elution strength, and generally sharper peaks due to superior mass transfer kinetics. It should be your default starting point[2].

  • Methanol (MeOH): Acts as both a hydrogen-bond donor and acceptor. Because 3-(Hydroxymethyl)-5-methylphenol possesses both a phenolic -OH and a hydroxymethyl group, methanol can offer unique selectivity changes. This is particularly useful when trying to resolve closely eluting isomers or structurally similar phenolic acids where ACN fails to provide adequate baseline separation[3].

MobilePhaseOpt Start Start: Peak Tailing or Poor Retention? CheckPH Check Mobile Phase pH Is pH < pKa - 2? Start->CheckPH AdjustPH Add 0.1% Formic Acid or 0.025% TFA CheckPH->AdjustPH No CheckModifier Evaluate Organic Modifier (MeOH vs. ACN) CheckPH->CheckModifier Yes AdjustPH->CheckModifier PeakShape Are peaks sharp and symmetrical? CheckModifier->PeakShape OptGradient Optimize Gradient Steepness PeakShape->OptGradient No Success Method Validated PeakShape->Success Yes OptGradient->Success

Workflow for optimizing mobile phase pH and organic modifiers for phenolic compounds.

Section 2: Gradient Optimization & Methodologies

Q: What is the optimal starting gradient to separate 3-(Hydroxymethyl)-5-methylphenol from related phenolic impurities? A: A linear scouting gradient from 5% to 95% organic modifier over 40 to 60 minutes is the standard modus operandi for complex phenolic mixtures[4]. Below is a validated methodology and gradient table for initial method development.

Quantitative Data: Recommended Scouting Gradient Profile
Time (min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (0.1% Formic Acid in ACN)Flow Rate (mL/min)Gradient Curve
0.095%5%1.0Initial
5.095%5%1.0Isocratic Hold
40.050%50%1.0Linear
52.030%70%1.0Linear
55.05%95%1.0Column Wash
60.095%5%1.0Re-equilibration
Step-by-Step Methodology: Executing the Scouting Run
  • Mobile Phase Preparation: Prepare Phase A (0.1% Formic Acid in HPLC-grade water) and Phase B (0.1% Formic Acid in HPLC-grade Acetonitrile). Degas both phases thoroughly before use to prevent pump cavitation and baseline noise[1].

  • Column Selection: Install a high-purity C18 column (e.g., 4.6 x 150 mm, 5 µm) designed to resist silanol activity.

  • Equilibration: Flush the column with the initial mobile phase (95% A / 5% B) for at least 10 column volumes until a stable baseline is achieved at the target UV wavelength (typically 270-280 nm for substituted phenols)[1].

  • Sample Preparation: Dissolve the 3-(Hydroxymethyl)-5-methylphenol standard in the initial mobile phase. Dissolving samples in strong solvents (like 100% ACN) will cause solvent-mismatch peak distortion[2].

  • Execution & Analysis: Run the gradient program. Evaluate the resolving power by calculating the peak capacity ( np​ ) using the formula np​=tg​/wmean​ , where tg​ is the gradient run time and wmean​ is the average peak width (4σ)[5].

Section 3: Advanced Troubleshooting & System Validation

Q: My retention times for 3-(Hydroxymethyl)-5-methylphenol are drifting between different HPLC systems. How do I fix this? A: Retention time drift during method transfer is almost universally caused by differences in Gradient Delay Volume (GDV) (also known as dwell volume) between instruments[2]. If the column is incompletely equilibrated, or if the delay volume differs, the gradient reaches the column at different times, causing the first few injections to drift[2]. You must establish a self-validating system check to measure and compensate for GDV.

Self-Validating Protocol: Measuring Gradient Delay Volume
  • System Prep: Remove the analytical column and replace it with a zero-dead-volume union.

  • Solvent Setup: Use Ultrapure water as Mobile Phase A and 0.1% acetone in water as Mobile Phase B[2].

  • Detector Setup: Set the UV detector to 265 nm to monitor the acetone absorbance.

  • Gradient Program: Set up a multi-step gradient where Phase B increases from 0% to 100% in 5% increments, holding each increment for approximately 5 minutes at a flow rate of 1.0 mL/min[2].

  • Calculation: Measure the time difference between the programmed gradient step and the observed baseline step on the chromatogram. Multiply this time difference by the flow rate to determine the exact GDV of your system.

  • Correction: Adjust the initial isocratic hold time (Step 2 in the gradient table above) in your method to compensate for the GDV difference between systems, ensuring the gradient reaches the column at the exact same time regardless of the hardware used.

GradientCheck Init Run Step Gradient Check (0.1% Acetone in Phase B) Measure Measure Gradient Delay Volume (GDV) Init->Measure Compare Compare GDV across LC Systems Measure->Compare Adjust Adjust Injection Time or Isocratic Hold Compare->Adjust Mismatch Equilibrate Equilibrate Column (>10 Column Volumes) Compare->Equilibrate Match Adjust->Equilibrate Validate Inject Standard Check RT Stability Equilibrate->Validate

Self-validating protocol for measuring gradient delay volume and ensuring RT stability.

Q: I am observing co-elution with a structurally similar degradation product. How can I manipulate the gradient to increase resolution? A: If co-elution occurs, the elution strength of the mobile phase is likely increasing too rapidly. You should modify the gradient program by reducing the gradient steepness (e.g., changing from a 2% B/min increase to a 0.5% B/min increase) across the specific retention time window where the compounds elute[2]. Additionally, lowering the column temperature (e.g., from 40°C to 25°C or lower) can increase the retention of moderately polar phenols, providing the stationary phase more time to discriminate between minor structural differences[4].

References

  • Welch Materials. Gradient Optimization in Liquid Chromatography. Available at: [Link]

  • National Institutes of Health (PMC). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at:[Link]

  • LCGC International - Chromatography Online. Improving HPLC Separation of Polyphenols. Available at: [Link]

  • ResearchGate. Determination of Phenolic Acids by a Modified HPLC: Its Application to Various Plant Materials. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectrum Analysis and Peak Identification for 3-(Hydroxymethyl)-5-methylphenol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related phenolic intermediates during drug development, resin synthesis, and environmental bioremediation monitoring. 3-(H...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related phenolic intermediates during drug development, resin synthesis, and environmental bioremediation monitoring. 3-(Hydroxymethyl)-5-methylphenol (CAS: 606488-95-3)[1], an asymmetric 1,3,5-trisubstituted benzene derivative, presents a unique analytical profile due to the coexistence of a phenolic hydroxyl group, an aliphatic hydroxymethyl group, and a methyl group.

This guide provides an in-depth, comparative Fourier Transform Infrared (FTIR) spectroscopy analysis, evaluating 3-(Hydroxymethyl)-5-methylphenol against its structural precursor and analogs. By understanding the causality behind these spectral signatures, researchers can accurately validate synthetic pathways and metabolic degradation processes.

Chemical Context and Metabolic Significance

3-(Hydroxymethyl)-5-methylphenol is not only a valuable synthetic building block but also a critical intermediate in the microbial detoxification of industrial pollutants. Specifically, it is generated during the aerobic degradation of 3,5-dimethylphenol (3,5-xylenol) by specific bacterial strains such as Rhodococcus sp. CHJ602[2].

In this biological system, the initial step of degradation involves a highly specific methyl oxidation that converts one of the methyl groups of 3,5-xylenol into a hydroxymethyl group, yielding 3-(Hydroxymethyl)-5-methylphenol[2]. Tracking this conversion relies heavily on identifying the emergence of primary alcohol functional groups without losing the core phenolic signature.

MetabolicPathway A 3,5-Dimethylphenol (Precursor) B Methyl Oxidation (Rhodococcus sp.) A->B C 3-(Hydroxymethyl)- 5-methylphenol B->C D Further Oxidation C->D E 3-Hydroxy- 5-methylbenzoate D->E

Metabolic oxidation pathway of 3,5-xylenol to 3-hydroxy-5-methylbenzoate.

Comparative FTIR Spectral Analysis

To objectively evaluate the analytical performance of FTIR in identifying 3-(Hydroxymethyl)-5-methylphenol, we must compare it against two primary alternatives that represent potential contaminants or unreacted starting materials:

  • 3,5-Dimethylphenol (CAS: 108-68-9): The parent compound, lacking the hydroxymethyl oxygen[3].

  • 3-Hydroxybenzyl alcohol (CAS: 620-24-6): A structural analog lacking the 5-methyl group[4].

The identification relies on the interplay between the O-H stretching regions, the aliphatic C-H stretching, and the highly specific C-O stretching "fingerprint" region.

Quantitative Peak Comparison

The following table summarizes the critical FTIR vibrational modes used to differentiate these three compounds.

Vibrational Mode3-(Hydroxymethyl)-5-methylphenol3,5-Dimethylphenol3-Hydroxybenzyl alcohol
O-H Stretch ~3200–3400 cm⁻¹ (Broad, overlapping phenolic & primary alcohol)~3300 cm⁻¹ (Sharper, phenolic only)3369 cm⁻¹ & 3060 cm⁻¹ (Broad)[5]
C-H Stretch (Aliphatic) ~2850–2960 cm⁻¹ (Methyl & Methylene contributions)~2850–2960 cm⁻¹ (Methyl only)2932 cm⁻¹ (Methylene only)[5]
C=C Stretch (Aromatic) ~1590, 1480 cm⁻¹~1600, 1475 cm⁻¹1590, 1484, 1458 cm⁻¹[5]
C-O Stretch (Phenolic) ~1200 cm⁻¹~1200 cm⁻¹1270 cm⁻¹[5]
C-O Stretch (Aliphatic) ~1030–1050 cm⁻¹ (Definitive Marker) Absent ~1050 cm⁻¹
Out-of-Plane C-H Bend ~840–860, 680–720 cm⁻¹ (1,3,5-trisubstituted)~840–860, 680–720 cm⁻¹ (1,3,5-trisubstituted)787, 862 cm⁻¹ (1,3-disubstituted)[5]
Mechanistic Interpretation of Spectral Differences

The most critical diagnostic feature is the aliphatic C-O stretch at ~1030–1050 cm⁻¹ . Because 3,5-dimethylphenol completely lacks a primary alcohol, the appearance of this peak directly correlates with successful hydroxymethylation or metabolic oxidation. Furthermore, while 3-hydroxybenzyl alcohol shares this C-O stretch, it lacks the symmetric and asymmetric methyl C-H bending vibrations (typically around 1375 cm⁻¹ and 1450 cm⁻¹), which remain present in 3-(Hydroxymethyl)-5-methylphenol.

Experimental Methodology: Self-Validating FTIR Protocol

To achieve reproducible, high-resolution spectra for solid phenolic compounds, the Potassium Bromide (KBr) pellet method is the gold standard[3]. KBr is selected because it is entirely transparent in the mid-IR region (4000–400 cm⁻¹), preventing matrix interference with the critical C-O and C-H stretching frequencies.

Step-by-Step Analytical Workflow
  • Background Calibration:

    • Action: Acquire a background scan of a pure, anhydrous KBr pellet.

    • Causality: KBr is highly hygroscopic. A background scan isolates and subtracts the ambient water vapor and adsorbed moisture (broad peak at ~3400 cm⁻¹) that would otherwise artificially inflate the O-H stretch quantification of the sample.

  • Sample Preparation:

    • Action: Mill 1–2 mg of 3-(Hydroxymethyl)-5-methylphenol with 200 mg of anhydrous KBr using an agate mortar and pestle until a fine, homogeneous powder is achieved.

    • Causality: Proper milling reduces particle size below the wavelength of infrared light (typically < 2 µm), preventing the Christiansen effect (anomalous dispersion) which causes baseline sloping and distorted peak shapes.

  • Pellet Pressing:

    • Action: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality: The vacuum removes trapped air, preventing opaque micro-fractures in the pellet, ensuring maximum IR beam transmittance.

  • Spectral Acquisition:

    • Action: Scan the pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans.

    • Causality: Co-adding 32 scans improves the signal-to-noise ratio by a factor of 32​ , which is essential for resolving the overlapping phenolic and aliphatic C-O stretches in the fingerprint region.

  • Self-Validating System Check:

    • Action: Calculate the peak height ratio between the aromatic C=C stretch (~1590 cm⁻¹) and the aliphatic C-O stretch (~1050 cm⁻¹).

    • Validation Logic: The aromatic ring serves as an internal standard because its concentration remains constant regardless of the oxidation state of the substituents. If the ~1050 cm⁻¹ peak is absent or the ratio is severely depressed, the protocol immediately flags the sample as unreacted 3,5-dimethylphenol, preventing false-positive identification.

FTIRWorkflow S1 1. Sample Milling (1 mg Sample + 200 mg KBr) S2 2. Vacuum Pressing (10 Tons, 2 mins) S1->S2 S3 3. FTIR Acquisition (32 Scans, 4 cm⁻¹ Res) S2->S3 S4 4. Baseline Correction & Water Subtraction S3->S4 S5 5. Self-Validating Check (C=C vs C-O Ratio) S4->S5

Step-by-step FTIR analytical workflow with built-in self-validation.

Conclusion

The precise identification of 3-(Hydroxymethyl)-5-methylphenol via FTIR spectroscopy requires a nuanced understanding of functional group interplay. By focusing on the definitive aliphatic C-O stretch (~1050 cm⁻¹) and contrasting it with the spectral profiles of 3,5-dimethylphenol and 3-hydroxybenzyl alcohol, researchers can establish a robust, self-validating analytical framework. This approach ensures high data integrity, whether monitoring pharmaceutical syntheses or environmental bioremediation pathways.

References

  • AChemBlock. "3-(hydroxymethyl)-5-methylphenol 95% | CAS: 606488-95-3". achemblock.com.
  • National Center for Biotechnology Information (PubChem). "3,5-Dimethylphenol | C8H10O | CID 7948". nih.gov.
  • Journal of Chemical and Pharmaceutical Research. "Journal of Chemical and Pharmaceutical Research, 2012, 4(2):1231-1234". jocpr.com.
  • National Center for Biotechnology Information (PubChem). "3-Hydroxybenzyl alcohol | C7H8O2 | CID 102". nih.gov.
  • ResearchGate. "Molecular and microbial mechanisms of biochar-facilitated anaerobic detoxification of 3,5-xylenol in phenolic landfill leachate". researchgate.net.

Sources

Comparative

Validation of HPLC-UV quantification methods for 3-(Hydroxymethyl)-5-methylphenol

An In-Depth Validation Guide: HPLC-UV Quantification Methods for 3-(Hydroxymethyl)-5-methylphenol As drug development and environmental monitoring grow increasingly stringent, the precise quantification of critical inter...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Validation Guide: HPLC-UV Quantification Methods for 3-(Hydroxymethyl)-5-methylphenol

As drug development and environmental monitoring grow increasingly stringent, the precise quantification of critical intermediates and metabolites is non-negotiable. 3-(Hydroxymethyl)-5-methylphenol (CAS: 606488-95-3)[1] is a prime example of a compound requiring rigorous analytical control. It serves both as a highly functionalized building block in pharmaceutical synthesis and as a primary intermediate metabolite in the microbial detoxification of 3,5-xylenol by Rhodococcus sp. CHJ602[2].

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) column chemistries for this analyte and provides a self-validating experimental protocol compliant with the latest [3].

Mechanistic Grounding: The Analyte and Pathway

Understanding the origin and structure of the analyte dictates the analytical approach. 3-(Hydroxymethyl)-5-methylphenol is formed via the sequential methyl oxidation of 3,5-xylenol[2]. The addition of the polar hydroxymethyl group to the phenolic ring significantly alters its partition coefficient (LogP), making it more hydrophilic than its parent compound.

Pathway A 3,5-Xylenol (Parent Compound) B Methyl Oxidation (Rhodococcus sp. CHJ602) A->B Oxidation C 3-(Hydroxymethyl)-5-methylphenol (Target Analyte, CAS: 606488-95-3) B->C Hydroxylation D Further Oxidation (Aldehyde/Benzoate Derivatives) C->D Degradation

Metabolic degradation pathway of 3,5-xylenol yielding 3-(Hydroxymethyl)-5-methylphenol.

Causality in Method Design: Column Chemistry Comparison

The Problem with Standard C18: For routine batch release or environmental monitoring, HPLC-UV is preferred over LC-MS/MS due to lower operational costs and the strong UV chromophore of the phenol ring (optimal at λ = 270 nm). However, standard C18 columns rely purely on dispersive hydrophobic interactions. Because 3-(Hydroxymethyl)-5-methylphenol is highly polar, a C18 column requires a highly aqueous mobile phase to retain it, which risks stationary phase dewetting (phase collapse) and often results in peak tailing due to secondary interactions with residual surface silanols.

The Phenyl-Hexyl Advantage: By switching to a Phenyl-Hexyl stationary phase, we introduce orthogonal π−π interactions between the electron-rich phenyl ring of the column and the aromatic ring of the analyte. This causality is clear: the π−π mechanism provides stronger retention for polar aromatics without requiring phase-collapsing levels of water, yielding superior peak symmetry and theoretical plate counts.

Table 1: Chromatographic Performance Comparison

Conditions: Isocratic elution (70% Water with 0.1% Formic Acid / 30% Acetonitrile), Flow rate: 1.0 mL/min, UV Detection: 270 nm.

ParameterStandard C18 Column (150 x 4.6 mm, 5 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 5 µm)Analytical Advantage
Retention Time (RT) 3.2 min5.8 minAvoids solvent front interference
Peak Tailing Factor 1.451.08Superior peak integration accuracy
Theoretical Plates (N) 8,50014,200Sharper peaks, higher sensitivity
Resolution (from parent) 1.83.5Robust baseline separation

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. This means the workflow inherently prevents the collection of invalid data by utilizing a strict System Suitability Testing (SST) gatekeeper. If the system fails SST, the validation sequence automatically halts.

Step 1: Mobile Phase & Standard Preparation

  • Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Prepare Mobile Phase B: LC-MS grade Acetonitrile.

  • Prepare a stock solution of 3-(Hydroxymethyl)-5-methylphenol at 1.0 mg/mL in Methanol. Dilute to working concentrations (1–100 µg/mL) using the initial mobile phase composition (70% A / 30% B) to prevent solvent-mismatch peak distortion.

Step 2: System Suitability Testing (The Gatekeeper) Inject six replicates of the 50 µg/mL standard. The system must meet the following criteria before proceeding:

  • Retention Time %RSD 1.0%

  • Peak Area %RSD 2.0%

  • Tailing Factor (T) 1.2

  • Theoretical Plates (N) 10,000

Step 3: ICH Q2(R2) Validation Execution Once SST passes, execute the validation sequence evaluating Specificity, Linearity, Accuracy, Precision, and Limits of Detection/Quantitation (LOD/LOQ)[3].

Validation S1 Method Selection (Phenyl-Hexyl Column) S2 System Suitability (SST) N > 10,000, Tailing < 1.2 S1->S2 Optimization S3 ICH Q2(R2) Validation S2->S3 Pass SST (Gatekeeper) V1 Specificity Blank & Impurity Check S3->V1 V2 Linearity & Range R² ≥ 0.999 S3->V2 V3 Accuracy & Precision Recovery 98-102% S3->V3

Self-validating HPLC-UV workflow compliant with ICH Q2(R2) guidelines.

Experimental Validation Data

Following the execution of the self-validating protocol on the Phenyl-Hexyl column, the method was evaluated against the acceptance criteria outlined in the[4]. The integration of π−π selectivity directly resulted in high-precision recovery data.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
Validation ParameterAcceptance Criteria (ICH Q2)Observed ResultStatus
Specificity No interference at analyte RTMax blank peak < 0.05%Pass
Linearity (1-100 µg/mL) 0.999R² = 0.9998Pass
Accuracy (Spike Recovery) 98.0% - 102.0% (across 3 levels)99.4% - 100.6%Pass
Repeatability (%RSD) 2.0% (n=6)0.85%Pass
Intermediate Precision 2.0% (different days/analysts)1.12%Pass
LOD (S/N = 3) Report Value0.05 µg/mLPass
LOQ (S/N = 10) Report Value0.15 µg/mLPass

Conclusion: By understanding the molecular properties of 3-(Hydroxymethyl)-5-methylphenol, analytical scientists can move away from default C18 methodologies. The Phenyl-Hexyl column provides the necessary orthogonal retention mechanism to achieve a highly robust, self-validating HPLC-UV method that easily exceeds ICH Q2(R2) regulatory standards[3].

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures." European Medicines Agency (EMA), December 2023. Available at:[Link]

  • ResearchGate. "Microbial detoxification of 3,5-xylenol via a novel process with sequential methyl oxidation by Rhodococcus sp. CHJ602." Journal of Hazardous Materials, December 2022. Available at:[Link]

Sources

Validation

Toxicity and cytotoxicity comparison of 3-(Hydroxymethyl)-5-methylphenol analogs

Toxicity and Cytotoxicity Comparison of 3,5-Xylenol and its Oxidized Analogs: A Focus on 3-(Hydroxymethyl)-5-methylphenol Executive Summary Short-chained alkyl phenols (SCAPs) are ubiquitous industrial precursors and env...

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Author: BenchChem Technical Support Team. Date: March 2026

Toxicity and Cytotoxicity Comparison of 3,5-Xylenol and its Oxidized Analogs: A Focus on 3-(Hydroxymethyl)-5-methylphenol

Executive Summary

Short-chained alkyl phenols (SCAPs) are ubiquitous industrial precursors and environmental pollutants known for their significant ecotoxicity[1]. Among these, 3,5-xylenol (3,5-dimethylphenol) presents a critical challenge due to its resistance to standard physicochemical degradation. However, recent advancements in microbial bioremediation have identified 3-(hydroxymethyl)-5-methylphenol as a pivotal, lower-toxicity intermediate in the[2]. This guide provides drug development professionals and environmental toxicologists with an objective, mechanistic comparison of the cytotoxicity of 3-(hydroxymethyl)-5-methylphenol against its parent compound and structural isomers, supported by self-validating experimental protocols.

Mechanistic Grounding: The Causality of Alkylphenol Toxicity

To accurately assess these compounds, one must first understand the physicochemical drivers of their toxicity.

  • Parent Alkylphenols (e.g., 3,5-Xylenol, 2,6-DMP): The baseline toxicity of parent alkylphenols is primarily driven by their high lipophilicity (Log Kow​>2.0 ). This allows them to seamlessly partition into cellular lipid bilayers, causing membrane expansion, loss of structural integrity, and eventual narcosis. Furthermore, certain structural isomers, such as 2,6-dimethylphenol (2,6-DMP), undergo metabolic activation to form highly reactive [3]. These electrophilic species rapidly deplete intracellular glutathione (GSH) and covalently bind to essential macromolecules, leading to severe hepatotoxicity[3].

  • Oxidized Analogs (e.g., 3-(Hydroxymethyl)-5-methylphenol): The conversion of 3,5-xylenol to 3-(hydroxymethyl)-5-methylphenol via methyl oxidation represents a profound detoxification event[4]. Why does this specific structural change mitigate toxicity? First, the introduction of a polar hydroxyl (-OH) group onto the methyl side chain drastically lowers the compound's Log Kow​ , significantly reducing its ability to partition into and disrupt cell membranes. Second, the oxidized side chain alters the electron density of the aromatic ring, hindering the formation of reactive quinone methides and thereby preventing catastrophic GSH depletion.

Pathway A 3,5-Xylenol (Parent Alkylphenol) High Toxicity B 3-(Hydroxymethyl)- 5-methylphenol Moderate Toxicity A->B Methyl Oxidation C 3-Hydroxy-5- methylbenzoate Low/No Toxicity B->C Further Oxidation D Ring Cleavage (Protocatechuate Pathway) Complete Detoxification C->D Enzymatic Degradation

Figure 1: Sequential methyl oxidation pathway of 3,5-xylenol demonstrating progressive detoxification.

Quantitative Toxicity Comparison

The following table synthesizes the comparative toxicity profiles of 3-(hydroxymethyl)-5-methylphenol, its parent compound, and related structural analogs. Data trends are extrapolated from established and in vitro human cell line models[2].

CompoundStructural RoleLog Kow​ (Est.)Zebrafish LC 50​ (mg/L)HepG2 IC 50​ (µM)Primary Toxicity Mechanism
3,5-Xylenol Parent Alkylphenol~2.3510 - 15~200Membrane narcosis, protein adduction
2,6-Dimethylphenol Structural Isomer~2.3612 - 18~150o-quinone methide formation, GSH depletion
3-(Hydroxymethyl)-5-methylphenol Primary Metabolite~1.50> 50> 800Mild oxidative stress (significantly reduced)
3-Hydroxy-5-methylbenzoate Secondary Metabolite~0.80> 100> 2000Negligible (Complete detoxification)

Self-Validating Experimental Protocols

As an application scientist, I emphasize that relying solely on a single metabolic assay (e.g., MTT or CellTiter-Glo) when evaluating alkylphenols is a critical methodological flaw. Because the primary mechanism of parent alkylphenol toxicity is membrane narcosis and rupture, a dual-assay system evaluating both mitochondrial reductase activity (MTT) and membrane integrity (LDH release) is mandatory. This creates a self-validating internal control: if the MTT signal decreases without a corresponding increase in LDH release, the compound is inducing metabolic stasis or early apoptosis rather than immediate necrotic membrane rupture.

Protocol: High-Throughput Dual Cytotoxicity Assay (MTT/LDH)

  • Cell Seeding: Plate HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO 2​ to allow for adherence.

  • Compound Preparation & Exposure: Prepare stock solutions of the phenolic analogs in analytical-grade DMSO. Dilute into culture media such that the final DMSO concentration never exceeds 0.1% (v/v). Causality: Concentrations >0.1% DMSO independently alter membrane permeability, confounding LDH release data. Include a vehicle control (0.1% DMSO) and a positive control (1% Triton X-100 added 45 minutes prior to assay completion).

  • Supernatant Collection (LDH Assay): After 24h exposure, carefully transfer 50 µL of the culture supernatant from each well into a fresh 96-well plate. Add 50 µL of LDH reaction mixture (containing lactate, NAD + , and a tetrazolium salt). Incubate in the dark for 30 minutes at room temperature. Measure absorbance at 490 nm. Self-Validation: The Triton X-100 control establishes the 100% maximum LDH release baseline, ensuring the assay's dynamic range is fully functional.

  • Cellular Fraction (MTT Assay): To the original plate containing the remaining cells and 50 µL media, add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours at 37°C. Carefully aspirate the media and solubilize the intracellular purple formazan crystals with 100 µL of DMSO. Measure absorbance at 570 nm.

  • Data Synthesis: Calculate IC 50​ values using non-linear regression analysis. Compare the IC 50​ of the MTT assay with the EC 50​ of the LDH release to determine the primary mode of cell death.

Workflow A Cell Culture (HepG2) Seed at 1x10^4 cells/well B Compound Exposure (0.1% DMSO Vehicle, 24h) A->B C Supernatant Collection (LDH Release Assay) B->C Assess Membrane Rupture D Cellular Fraction (MTT Viability Assay) B->D Assess Mitochondrial Function E Data Synthesis Membrane Integrity vs. Metabolic Activity C->E D->E

Figure 2: Self-validating workflow for evaluating alkylphenol cytotoxicity via dual MTT/LDH assays.

In Vivo Ecotoxicity Assessment: Bridging the Gap

While in vitro models provide excellent mechanistic insights, regulatory submissions and environmental risk assessments require whole-organism validation. The using zebrafish (Danio rerio) is the gold standard for this class of compounds.

  • Rationale: Zebrafish embryos possess a fully functioning vertebrate metabolic system within 48 hours post-fertilization, allowing researchers to observe the in vivo detoxification of 3,5-xylenol into 3-(hydroxymethyl)-5-methylphenol in real-time[4]. The assay measures four apical endpoints: coagulation of fertilized eggs, lack of somite formation, lack of detachment of the tail-bud, and lack of heartbeat.

References

  • Title: Microbial detoxification of 3,5-xylenol via a novel process with sequential methyl oxidation by Rhodococcus sp. CHJ602 Source: Environmental Research (PubMed / NIH) URL: [Link]

  • Title: Ecotoxicity of NSO-heterocycles (NSO-HET) and short-chained alkyl phenols (SCAP) commonly detected in contaminated groundwater Source: ResearchGate / Environmental Toxicology and Chemistry URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 2: Test No. 236: Fish Embryo Acute Toxicity (FET) Test Source: OECD iLibrary URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the Catalytic Efficiency of 3-(Hydroxymethyl)-5-methylphenol in Palladium-Catalyzed Cross-Coupling

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the catalytic efficiency of 3-(hydroxymethyl)-5-methylphenol as a potential ligand in...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the catalytic efficiency of 3-(hydroxymethyl)-5-methylphenol as a potential ligand in palladium-catalyzed cross-coupling reactions. Recognizing the absence of established data for this specific compound in the field, we present a robust benchmarking protocol against well-established, high-performance catalyst systems. This document is structured to not only provide a step-by-step experimental plan but also to elucidate the scientific rationale behind the proposed investigation, empowering researchers to rigorously assess this novel compound's potential.

Introduction: The Quest for Novel, Efficient Catalysts in Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern synthetic chemistry, forming the bedrock of many academic and industrial syntheses for creating carbon-carbon bonds.[1][2] The efficiency of these reactions is profoundly influenced by the choice of ligand, which modulates the stability and reactivity of the palladium catalyst.[1][3] Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., XPhos, SPhos), have set a high benchmark for performance, enabling reactions with challenging substrates under mild conditions.[4][5][6]

This guide proposes the investigation of 3-(hydroxymethyl)-5-methylphenol as a novel, potentially bifunctional ligand. Phenol derivatives have been explored in cross-coupling, often as substrates, but their role as ligands is an area of active interest.[7][8][9] The unique structure of 3-(hydroxymethyl)-5-methylphenol, featuring both a phenolic hydroxyl and a benzylic alcohol, presents an intriguing possibility for bidentate coordination or secondary sphere interactions that could stabilize the catalytic species and enhance its activity. This guide outlines a systematic approach to benchmark its performance against industry-standard catalysts.

The Benchmark Reaction: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

To ensure a fair and reproducible comparison, a well-characterized benchmark reaction is essential. The Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid to form 4-methyl-1,1'-biphenyl is an ideal model system due to its extensive documentation and the commercial availability of high-purity starting materials.[10][11]

Reaction Scheme:

This reaction allows for the straightforward quantification of product yield and provides a reliable platform to assess the catalytic activity of novel ligand systems.

The Benchmarks: High-Performance Buchwald Ligands

To contextualize the performance of 3-(hydroxymethyl)-5-methylphenol, it will be compared against two leading Buchwald-type phosphine ligands known for their high efficiency and broad applicability in Suzuki-Miyaura couplings:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for a wide range of cross-coupling reactions, including those with challenging substrates.[4][5][12]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for conferring unprecedented activity and stability to palladium catalysts, allowing for very low catalyst loadings.[4][5][13]

These ligands, when combined with a palladium source, will serve as the "gold standard" against which the catalytic system based on 3-(hydroxymethyl)-5-methylphenol will be measured.

Proposed Catalytic Role of 3-(Hydroxymethyl)-5-methylphenol

While traditionally, phosphines dominate as ligands, the unique structure of 3-(hydroxymethyl)-5-methylphenol suggests it could act as a ligand for palladium. The phenolic oxygen, upon deprotonation by the base in the reaction mixture, could form a palladium-phenoxide bond. The hydroxymethyl group could then either remain as a pendant group influencing the steric and electronic environment or participate in a secondary, hemilabile interaction with the palladium center.

  • Electronic Effects: The hydroxyl and hydroxymethyl groups have differing electronic influences on the aromatic ring. The phenolic -OH is an activating, electron-donating group, which could increase the electron density on the palladium center, potentially facilitating the rate-determining oxidative addition step.[14][15] The -CH2OH group is generally considered to have a negligible electronic effect on the aromatic ring.[16]

  • Steric Effects: The substituents on the phenol ring may provide sufficient bulk to stabilize the catalytically active monoligated palladium species, which is believed to be a key intermediate in the catalytic cycle for high-activity systems.[4][5]

  • Potential for Bidentate Coordination: The possibility of the hydroxymethyl group's oxygen atom coordinating to the palladium center could create a chelate effect, potentially enhancing the stability of the catalyst and preventing catalyst decomposition.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring consistency and comparability across different catalyst systems.

Materials:
  • Palladium(II) acetate (Pd(OAc)₂)

  • 3-(Hydroxymethyl)-5-methylphenol

  • XPhos

  • SPhos

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Internal standard (e.g., dodecane)

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk tubes or equivalent)

Experimental Workflow Diagram

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_cat Catalyst Addition cluster_reaction Reaction and Analysis prep1 Add aryl halide, boronic acid, and base to Schlenk tube prep2 Add solvent and internal standard prep1->prep2 prep3 Degas the mixture (e.g., 3x Ar purge/vacuum cycles) prep2->prep3 cat2 Add catalyst/ligand mixture to the reaction vessel prep3->cat2 cat1 In a separate glovebox/inert atmosphere, weigh Pd(OAc)₂ and ligand cat1->cat2 react1 Heat reaction to specified temperature with stirring cat2->react1 react2 Monitor progress by taking aliquots at time intervals (TLC, GC-MS) react1->react2 react3 Quench reaction upon completion react2->react3 react4 Work-up and purify product react3->react4 react5 Analyze yield by GC/NMR with internal standard react4->react5

Caption: A generalized workflow for the benchmark Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).

  • Solvent and Standard Addition: Add anhydrous toluene (5 mL) and the internal standard (e.g., dodecane, 0.5 mmol).

  • Inerting the System: Seal the tube and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon or nitrogen. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Preparation and Addition: In a separate vial under an inert atmosphere (e.g., in a glovebox), weigh palladium(II) acetate (0.01 mmol, 1 mol%) and the respective ligand (0.02 mmol, 2 mol% for XPhos/SPhos; for 3-(hydroxymethyl)-5-methylphenol, an initial 1:2 Pd:ligand ratio is recommended, so 0.02 mmol). Add the solid catalyst/ligand mixture to the reaction tube under a positive pressure of inert gas.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing them by GC-MS or TLC. Upon completion, cool the reaction to room temperature and quench with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The yield of 4-methyl-1,1'-biphenyl will be determined by GC or ¹H NMR analysis using the internal standard for quantification.

Data Presentation and Performance Metrics

The catalytic efficiency will be evaluated based on three key metrics: reaction yield, Turnover Number (TON), and Turnover Frequency (TOF).

  • Reaction Yield (%): The percentage of the limiting reactant (4-bromotoluene) that is converted to the desired product.

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst used before the catalyst becomes deactivated. It is a measure of the catalyst's stability and overall productivity.[17][18]

    • Calculation: TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): The turnover per unit of time, representing the speed of the catalyst. It is typically reported in units of h⁻¹ or s⁻¹.[17][18]

    • Calculation: TOF = TON / time (in hours or seconds)

Comparative Performance Data Table
Catalyst SystemPd Loading (mol%)Ligand Loading (mol%)Temp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Benchmark: Pd(OAc)₂ / XPhos 1.02.01004>95>95>23.75
Benchmark: Pd(OAc)₂ / SPhos 1.02.01004>95>95>23.75
Test: Pd(OAc)₂ / 3-(OH-Me)-5-Me-Phenol 1.02.01004TBDTBDTBD
Test: Pd(OAc)₂ / 3-(OH-Me)-5-Me-Phenol 1.02.010012TBDTBDTBD

TBD: To Be Determined experimentally. Note: The data for XPhos and SPhos are representative of high-performance systems under these conditions. Actual results may vary slightly.

Mechanistic Considerations and Visualization

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for interpreting experimental results and rationalizing the performance of different ligands.[1][19][20][21]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd [R¹-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition Transmetal [R¹-Pd(II)-R²]L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product R1X R¹-X (Aryl Halide) R1X->OxAdd R2B R²-B(OR)₃⁻ R2B->Transmetal Base Base (e.g., K₃PO₄) Base->R2B R2BOH R²-B(OH)₂ R2BOH->R2B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The proposed ligand, 3-(hydroxymethyl)-5-methylphenol, would replace the generic "L" in this cycle. Its impact on the rates of oxidative addition, transmetalation, and reductive elimination will determine its overall efficiency. For instance, a more electron-donating ligand can accelerate oxidative addition, while steric bulk can promote the final reductive elimination step.[1][22]

Conclusion and Future Outlook

This guide provides a rigorous and scientifically grounded methodology for benchmarking the catalytic efficiency of 3-(hydroxymethyl)-5-methylphenol in Suzuki-Miyaura cross-coupling. By comparing its performance against established high-performance ligands like XPhos and SPhos, a clear and objective assessment of its potential can be made.

Should 3-(hydroxymethyl)-5-methylphenol demonstrate promising activity, further studies would be warranted. These could include expanding the substrate scope to more challenging aryl chlorides and sterically hindered coupling partners, optimizing reaction conditions (base, solvent, temperature), and conducting detailed mechanistic studies to fully elucidate its mode of action. The discovery of a novel, efficient, and potentially inexpensive ligand derived from a simple phenol could have a significant impact on the field of synthetic chemistry.

References

  • Turnover Number and Catalytic Efficiency. Moodle@Units. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210.
  • Turnover number. Wikipedia. [Link]

  • Shen, D., Xu, Y., & Shi, S.-L. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society, 141(38), 14938–14945.
  • Ligand-free palladium catalysed Ullmann biaryl synthesis: ‘household’ reagents and mild reaction conditions. Green Chemistry (RSC Publishing). [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. ACS Publications. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O‑Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. ACS Publications. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • 8.5: Suzuki-Miyara Coupling. Chemistry LibreTexts. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. Nature Communications. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Publications. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • How to calculate the turnover number of a catalyst?. ResearchGate. [Link]

  • Suzuki coupling reaction in chemistry. Aakash Institute. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Turnover rates on complex heterogeneous catalysts. OSTI.GOV. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

  • Turnover Number. Chemistry LibreTexts. [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC. [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. [Link]

  • Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. Bentham Open. [Link]

  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers. [Link]

  • Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Organic Chemistry Portal. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. [Link]

  • On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. ResearchGate. [Link]

  • Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. [Link]

  • What is the influence of an alkyl-hydroxy group on a benzene ring?. Chemistry Stack Exchange. [Link]

  • Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic.... ResearchGate. [Link]

  • On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. ResearchGate. [Link]

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds. MDPI. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Hydroxymethyl)-5-methylphenol proper disposal procedures

Operational Guide: Safe Handling, Disposal, and Bioremediation of 3-(Hydroxymethyl)-5-methylphenol In pharmaceutical research and drug development, substituted phenols like 3-(Hydroxymethyl)-5-methylphenol serve as criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling, Disposal, and Bioremediation of 3-(Hydroxymethyl)-5-methylphenol

In pharmaceutical research and drug development, substituted phenols like 3-(Hydroxymethyl)-5-methylphenol serve as critical synthetic building blocks. However, their unique physicochemical properties present significant logistical and safety challenges. Phenolic compounds are highly lipophilic, allowing them to rapidly penetrate biological membranes and standard laboratory personal protective equipment (PPE). Furthermore, they exhibit severe aquatic toxicity, necessitating stringent, scientifically grounded disposal protocols[1].

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, emergency decontamination, and lifecycle disposal of 3-(Hydroxymethyl)-5-methylphenol.

Physicochemical & Hazard Profile

Understanding the quantitative and structural properties of 3-(Hydroxymethyl)-5-methylphenol is the first step in designing a robust safety architecture.

Property / HazardData / SpecificationOperational Implication
CAS Number 606488-95-3[2]Essential for precise SDS tracking and EHS waste logging.
Molecular Formula C₈H₁₀O₂[2]Aromatic ring dictates lipophilicity and solvent compatibility.
Molecular Weight 138.17 g/mol [2]Used for calculating stoichiometric degradation in bioreactors.
Dermal Toxicity Corrosive / PermeatorRapidly penetrates the stratum corneum; denatures cellular proteins[3].
Aquatic Toxicity High (e.g., to Danio rerio)Strict prohibition against drain disposal; requires incineration or bioremediation[1].

Standard Laboratory Disposal & Handling Protocols

Standard operating procedures for phenolic waste must account for the chemical's ability to degrade common laboratory materials. Do not rely on generic hazardous waste templates.

Protocol A: PPE Selection and Barrier Defense
  • Step 1: Base Layering. Don standard 4-mil to 8-mil nitrile examination gloves.

  • Step 2: Chemical Barrier Overlay. Overlay the nitrile gloves with utility-grade neoprene or butyl rubber gloves[4].

  • Causality: Phenolic compounds act as permeation enhancers. They rapidly degrade and penetrate standard nitrile, carrying the toxicant directly to the skin[4]. Butyl rubber provides a dense, impermeable barrier to lipophilic aromatic rings, ensuring a fail-safe defense.

Protocol B: Chemical Waste Segregation
  • Step 1: Container Selection. Collect all 3-(Hydroxymethyl)-5-methylphenol waste in clearly labeled, compatible glass containers.

  • Step 2: Material Avoidance. Strictly avoid the use of Tygon® tubing or standard polyethylene containers for prolonged storage or automated sampling[5].

  • Causality: Phenols can leach plasticizers from flexible tubing and permeate low-density plastics, leading to structural failure and fugitive emissions[5].

  • Step 3: Autoclave Prohibition. Never commingle phenolic waste with biological waste intended for sterilization[3].

  • Causality: Autoclaving subjects the waste to high heat (121°C), which rapidly vaporizes the phenol. These toxic vapors bypass standard HEPA filters, creating a severe inhalation hazard for the entire facility[3]. Transfer all sealed glass containers to Environmental Health and Safety (EHS) for high-temperature chemical incineration.

Emergency Spill Response & Decontamination

Immediate, targeted action is required in the event of an exposure. Water is an insufficient decontamination agent for substituted phenols.

Protocol C: Dermal Exposure Response
  • Step 1: Immediate Swabbing. Upon skin contact, immediately remove contaminated clothing and begin swabbing the affected area repeatedly with Polyethylene Glycol (PEG) 300 or 400[3],[6].

  • Step 2: Continuous Application. Frequently change out the swab for a fresh one soaked in PEG until medical assistance arrives[3].

  • Causality: Phenols are highly hydrophobic. Flushing with water merely dilutes and spreads the chemical across a larger surface area of the skin, exacerbating absorption[6]. PEG acts as a macroscopic, lipophilic sink, creating an osmotic gradient that actively draws the phenol out of the tissue.

Protocol D: Spill Containment
  • Step 1: Absorption. Cover spills with vermiculite or a commercially available, non-reactive spill absorbent[4].

  • Step 2: Neutralization. Flood the area with a mild alkaline solution (such as sodium carbonate/soda ash) to neutralize residual phenolic acidity before final collection[4].

Advanced Bioremediation: Green Disposal for Scale-Up

For drug development facilities scaling up synthesis, continuous chemical incineration becomes logistically and financially burdensome. Bioremediation offers a sustainable, green disposal route for phenolic wastewater.

Recent environmental engineering studies have identified specific microbial strains, such as Rhodococcus sp. CHJ602, capable of utilizing substituted phenols as a sole carbon source[1]. This bacteria neutralizes the aquatic toxicity of the compound (protecting indicator species like zebrafish) through a highly efficient enzymatic cascade[1].

Protocol E: Bioreactor Degradation Workflow
  • Step 1: Inoculation. Introduce Rhodococcus sp. CHJ602 into an aerated wastewater bioreactor maintained at ~30°C and a neutral pH (pH 7.3)[1].

  • Step 2: Enzymatic Oxidation. The bacteria utilize alcohol and aldehyde dehydrogenases to sequentially oxidize 3-(hydroxymethyl)-5-methylphenol into 3-hydroxy-5-methylbenzaldehyde, and subsequently into 3-hydroxy-5-methylbenzoate[1].

  • Step 3: Mineralization. Further methyl oxidation yields 5-hydroxyisophthalate, which is cleaved via the protocatechuate pathway, completely mineralizing the toxicant into harmless central metabolites[1].

G A 3,5-Xylenol (Industrial Precursor) B 3-(Hydroxymethyl)-5-methylphenol (Target Compound) A->B Methyl Oxidation C 3-Hydroxy-5-methylbenzaldehyde B->C Alcohol Dehydrogenase D 3-Hydroxy-5-methylbenzoate C->D Aldehyde Dehydrogenase E 5-Hydroxyisophthalate D->E Methyl Oxidation F Protocatechuate Pathway (Ring Cleavage) E->F Hydroxylation G TCA Cycle (Complete Mineralization) F->G Central Metabolism

Bioremediation pathway of 3-(Hydroxymethyl)-5-methylphenol by Rhodococcus sp. CHJ602.

References

  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure". Yale University. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Method 604: Phenols". EPA Guidelines. Available at: [Link]

  • University of New Mexico EHS. "Standard Operating Procedure - Department of Chemistry and Chemical Biology". UNM. Available at: [Link]

  • ResearchGate. "Molecular and microbial mechanisms of biochar-facilitated anaerobic detoxification of 3,5-xylenol in phenolic landfill leachate". ResearchGate. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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